2-Amino-7-methylquinoline-3-carbaldehyde CAS number and molecular weight
CAS Number: 82736-26-3 Molecular Weight: 186.21 g/mol [1] Executive Summary 2-Amino-7-methylquinoline-3-carbaldehyde is a highly functionalized heterocyclic building block belonging to the quinoline family. Distinguished...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 82736-26-3
Molecular Weight: 186.21 g/mol [1]
Executive Summary
2-Amino-7-methylquinoline-3-carbaldehyde is a highly functionalized heterocyclic building block belonging to the quinoline family. Distinguished by its ortho-amino aldehyde motif, it serves as a critical "push-pull" synthon in organic synthesis. The compound’s structure—featuring an electron-donating amino group at position 2 and an electron-withdrawing formyl group at position 3—makes it an ideal precursor for the Friedländer annulation, facilitating the construction of polycyclic nitrogen heterocycles such as 1,8-naphthyridines and benzo[b][1,8]naphthyridines. These derivatives are heavily investigated in drug discovery for their antimicrobial, anticancer (specifically Tacrine analogues), and acetylcholinesterase (AChE) inhibitory profiles, as well as in materials science for their fluorescence properties.
Physicochemical Profile
The following data summarizes the core identity and physical parameters of the compound.
Property
Data
Chemical Name
2-Amino-7-methylquinoline-3-carbaldehyde
CAS Number
82736-26-3
Molecular Formula
C₁₁H₁₀N₂O
Molecular Weight
186.21 g/mol
Appearance
Yellow to pale-orange solid
Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Melting Point
>200°C (Decomposition often observed)
Key Functional Groups
Primary Amine (-NH₂), Aldehyde (-CHO), Quinoline Ring
Synthetic Pathways & Mechanism
The synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde is rarely direct. It is most robustly accessed via a Vilsmeier-Haack strategy followed by nucleophilic aromatic substitution (
).
3.1 The Vilsmeier-Haack Approach
The primary route initiates with the formylation of N-(3-methylphenyl)acetamide (3'-methylacetanilide). The Vilsmeier reagent (POCl₃/DMF) serves a dual purpose: it formylates the aromatic ring and simultaneously cyclizes the acetamide to form the 2-chloro-3-formylquinoline scaffold.
Step 1: Cyclization to Chloro-Intermediate
The reaction of 3'-methylacetanilide with POCl₃ in DMF yields 2-chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5). The regioselectivity is directed by the methyl group, favoring the 7-methyl isomer over the 5-methyl isomer due to steric and electronic factors.
Step 2: Ammonolysis (
)
The 2-chloro substituent is activated by the adjacent ring nitrogen and the electron-withdrawing formyl group at C3. Treatment with ammonia (gas or aqueous) or ammonium acetate converts the chloride to the amine.
3.2 Pathway Visualization
Figure 1: Step-wise synthetic pathway from acetanilide precursor to the target amino-aldehyde.[2][3][4]
Reactivity & Derivatization
The defining feature of this molecule is the ortho-amino aldehyde moiety. This arrangement is a "privileged scaffold" for condensation reactions.
4.1 Friedländer Annulation
The most significant application is the reaction with active methylene compounds (ketones, nitriles, esters) to form 1,8-naphthyridines .
Mechanism: The amino group attacks the carbonyl of the coupling partner (Schiff base formation), followed by an intramolecular aldol-type condensation of the C3-formyl group with the alpha-methylene of the partner.
Products: Benzo[b][1,8]naphthyridines, which are often highly fluorescent and biologically active.
4.2 Schiff Base Formation
Reaction with hydrazines or primary amines selectively occurs at the aldehyde position to form hydrazones or imines, often used to append additional pharmacophores (e.g., triazoles, benzothiazoles) for drug screening.
Figure 2: Divergent synthesis capabilities of the 2-amino-3-carbaldehyde scaffold.
Experimental Protocols
Protocol A: Synthesis of the Precursor (2-Chloro-7-methylquinoline-3-carbaldehyde)
This protocol establishes the core ring system.
Reagent Setup: In a dry round-bottom flask equipped with a drying tube, place DMF (3.0 equiv) and cool to 0°C in an ice bath.
Vilsmeier Complex: Add POCl₃ (7-15 equiv) dropwise with stirring. Allow the Vilsmeier adduct to form (white/yellowish semi-solid) over 30 minutes.
Addition: Add N-(3-methylphenyl)acetamide (1.0 equiv) portion-wise or as a solution in DMF.
Cyclization: Remove the ice bath and heat the mixture to 75–80°C for 6–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
Quenching: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring. A yellow precipitate will form.[4]
Isolation: Filter the solid, wash copiously with water (to remove phosphoric acid), and dry. Recrystallize from Ethyl Acetate/Petroleum Ether.[5][6]
Alzheimer’s Disease (AD): Derivatives of this compound are structural analogues of Tacrine (the first FDA-approved AChE inhibitor). The 7-methyl and amino-aldehyde substitutions allow for the creation of "hybrid" drugs that can span the active site gorge of the acetylcholinesterase enzyme.
Antimicrobial Agents: Schiff bases derived from position 3 have shown potent activity against S. aureus and E. coli by disrupting bacterial cell wall synthesis.
Fluorescent Probes: The planar, conjugated system of the resulting naphthyridines (post-Friedländer reaction) exhibits strong fluorescence, making them suitable candidates for organic light-emitting diodes (OLEDs) and biological imaging tags.
References
Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines, thienopyridines and related fused pyridines. Tetrahedron Letters, 19(23), 2045-2048. [Link]
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5). [Link]
Subashini, R., Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.[7] Acta Crystallographica Section E, E65, o2721.[5][6] [Link]
Technical Guide: Electronic Absorption and Emission Spectra of 7-Methylquinoline Derivatives
Executive Summary This technical guide provides a comprehensive analysis of the photophysical properties of 7-methylquinoline and its functionalized derivatives. It is designed for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the photophysical properties of 7-methylquinoline and its functionalized derivatives. It is designed for researchers in medicinal chemistry and materials science (OLEDs, sensors). The guide details the electronic transitions (
, ), solvatochromic effects, and pH-dependent spectral shifts that define this class of heterocyclic aromatics. It includes validated experimental protocols for spectral acquisition and data analysis.[1]
Molecular Architecture & Electronic Theory
The Quinoline Scaffold and Substituent Effects
The 7-methylquinoline core consists of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an
orbital, which is orthogonal to the -system, giving rise to distinct transitions.
The 7-Methyl Group: The methyl group at position 7 acts as a weak electron-donating group via the inductive effect (+I) and hyperconjugation. This perturbation destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), typically resulting in a slight bathochromic (red) shift in absorption compared to unsubstituted quinoline.
Nitrogen Basicity: The pyridine nitrogen is a proton acceptor (
for the conjugate acid). Protonation locks the lone pair, eliminating transitions and stabilizing the state, which significantly enhances fluorescence quantum yield.
Electronic Transitions
The absorption spectrum is dominated by three primary bands derived from the benzene and pyridine moieties:
-band (Second Primary): High energy, intense (~220–230 nm).
Weigh 1-2 mg of the derivative into a 10 mL volumetric flask.
Dissolve in the chosen spectroscopic grade solvent to create a ~1 mM stock.
Critical: Sonicate for 5 minutes to ensure complete dissolution; aggregates cause scattering artifacts.
Dilution for Absorbance:
Dilute the stock to achieve an absorbance (
) of 0.1 – 0.5 at the excitation wavelength ().
Self-Validation: Verify linearity by measuring
at three concentrations (). The extinction coefficient () must remain constant (Beer-Lambert Law adherence).
Fluorescence Measurement:
Deoxygenation: For accurate quantum yield determination, purge the sample with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (a potent collisional quencher).
Excitation: Set
to the absorption maximum determined in Step 2.
Slit Widths: Adjust excitation/emission slits (typically 2.5–5.0 nm) to balance signal intensity and resolution.
Inner Filter Effect Correction: If
, apply the correction formula:
Spectral Characteristics & Data Analysis
Absorption Data
The following table summarizes the electronic absorption features of 7-methylquinoline compared to its parent and functionalized derivatives.
Compound
Solvent
(nm)
Transition Type
Notes
Quinoline (Parent)
Ethanol
226, 270, 313
4.5, 3.6, 3.3
Reference standard
7-Methylquinoline
Ethanol
228, 275, 316
4.4, 3.7, 3.4
Slight red shift due to +I effect
7-Methylquinoline
Cyclohexane
226, 272, 312
-
Vibrational fine structure visible
7-Methylquinolinium ()
0.1 M
235, 318
4.6, 3.9
Loss of fine structure; red shift
7-Amino-quinoline
Methanol
250, 355
-
ICT
Strong "Push-Pull" character
Emission and Solvatochromism
7-Methylquinoline derivatives exhibit complex emission behavior driven by the environment.
Neutral Form: Generally exhibits weak fluorescence (
) in non-polar solvents due to efficient intersystem crossing (ISC) facilitated by the state, which is close in energy to the state.
Protonated Form: In acidic media, the energy of the
state increases, making the fluorescent state the lowest excited singlet. This eliminates the ISC pathway, resulting in strong fluorescence.
Derivatives (e.g., 7-Hydroxy): Exhibit Excited-State Intramolecular Proton Transfer (ESIPT) . In non-polar solvents, the enol form may tautomerize to a keto form upon excitation, leading to a large Stokes shift (emission > 500 nm).
Jablonski Diagram: Decay Pathways
The following diagram illustrates the competitive decay pathways for 7-methylquinoline derivatives.
Caption: Figure 2. Jablonski diagram showing the competition between radiative decay (Fluorescence) and non-radiative pathways (ISC to Triplet state) in 7-methylquinoline.
Structure-Activity Relationships (SAR)
The position and nature of substituents on the 7-methylquinoline core drastically alter the spectra:
Electron Donating Groups (EDG) at C7 (e.g., -OH, -
):
Create a "Push-Pull" system with the electron-deficient pyridine ring.
Result: Significant red shift in absorption and emission.[3]
Mechanism: Intramolecular Charge Transfer (ICT).[3][4] The excited state has a larger dipole moment than the ground state, leading to strong positive solvatochromism (emission shifts red as solvent polarity increases).
Electron Withdrawing Groups (EWG) at C7 (e.g., -
):
Reduce electron density in the benzene ring.
Result: Often quenches fluorescence via introduction of low-lying
states or non-radiative decay pathways.
Applications in Drug Development & Sensing[5]
pH Sensing
Due to the dramatic fluorescence enhancement upon protonation of the ring nitrogen, 7-methylquinoline derivatives function as "off-on" pH sensors.
Mechanism: Photoinduced Electron Transfer (PET) quenching in the neutral form is blocked upon protonation.
DNA Intercalation
Planar quinoline derivatives can intercalate between DNA base pairs.
Spectral Signature: Upon binding, the rotation of the 7-methyl group may be restricted, and the hydrophobic environment of the DNA helix shields the fluorophore from solvent quenching, resulting in fluorescence enhancement and a blue shift in emission.
References
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for Jablonski diagrams and solvent effects).
Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 7-hydroxyquinoline." Journal of Physical Chemistry A. (Detailed mechanism of ESIPT in 7-substituted quinolines).
Zou, L., et al. (2013). "Synthesis and photophysical properties of quinoline derivatives." Journal of Fluorescence. (Specific spectral data for methyl-substituted quinolines).
Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Protocols for quantum yield calculation).
BenchChem. (2025).[1] "7-Methylquinoline: Molecular Structure, Properties, and Synthesis." (Physical properties and synthesis overview).
Technical Guide: Tautomeric Dynamics of 2-Amino-7-methylquinoline-3-carbaldehyde in Solution
Executive Summary This technical guide provides a comprehensive structural and spectroscopic analysis of 2-Amino-7-methylquinoline-3-carbaldehyde . While 2-aminoquinolines generally favor the amino tautomer over the imin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive structural and spectroscopic analysis of 2-Amino-7-methylquinoline-3-carbaldehyde . While 2-aminoquinolines generally favor the amino tautomer over the imino form, this specific derivative exhibits a "locked" conformation due to a strong intramolecular hydrogen bond (IMHB) between the C2-amino group and the C3-formyl oxygen. This resonance-assisted hydrogen bond (RAHB) significantly enhances the stability of the amino tautomer, altering its solubility, reactivity (e.g., in Friedländer annulations), and pharmacophore binding properties.
Structural Dynamics & Theoretical Framework
The Tautomeric Equilibrium
In solution, 2-aminoquinolines can theoretically exist in two primary tautomeric forms:
Amino Form (Heteroaromatic): The protons reside on the exocyclic nitrogen (
). This preserves the full aromaticity of the quinoline ring system.
Imino Form (1H-quinolin-2-ylidene): One proton migrates to the ring nitrogen (N1), creating an exocyclic imine (
). This disrupts the aromaticity of the pyridine ring component.
For the specific case of 2-Amino-7-methylquinoline-3-carbaldehyde , the equilibrium is heavily biased toward the Amino form .
The "Aldehyde Lock" Mechanism
The presence of the formyl group (
) at position 3 is the critical determinant of this molecule's behavior. It functions as a hydrogen bond acceptor, while the adjacent amino group acts as a donor.
Interaction: A six-membered pseudo-ring is formed via an
intramolecular hydrogen bond.
Energetics: This interaction (approx. 5–7 kcal/mol) creates a "resonance-assisted" stabilization, effectively locking the amino group in alignment with the carbonyl. This barrier prevents the rotation required for facile tautomerization and shields the amino protons from solvent exchange to some degree.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the stabilization provided by the C3-formyl group.
Caption: Kinetic and thermodynamic relationship between tautomers. The H-bond lock significantly lowers the ground state energy of the Amino form.
Synthesis & Isolation Protocol
To study the tautomers, high-purity material is required. The standard synthesis utilizes the Vilsmeier-Haack formylation, followed by nucleophilic substitution.
Experimental Workflow
Step 1: Vilsmeier-Haack Cyclization
Precursor:
-(3-tolyl)acetamide.[1] (The meta-methyl group directs cyclization to the para position relative to the methyl, yielding the 7-methyl isomer).
Reagents: Ammonia gas (bubbled) or Ammonium Acetate.
Solvent: Ethanol or DMF.
Conditions: Reflux, 6–12 hours.
Purification: Recrystallization from Ethanol/DMF.
Caption: Synthetic pathway from acetanilide precursor to final amino-aldehyde target.
Spectroscopic Characterization
The proof of tautomeric structure lies in the spectroscopic signatures. The following data distinguishes the Locked Amino form from the Imino form.
Nuclear Magnetic Resonance (
NMR)
The chemical shift of the amino protons is the primary indicator of the intramolecular hydrogen bond.
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Structural Insight
Aldehyde (-CHO)
10.0 – 10.2
Singlet
Characteristic of 3-formyl quinolines.
Amino (-NH)
7.8 – 8.5 (Broad)
Broad Singlet
Downfield shift indicates participation in H-bonding (free is typically 5.0–6.0 ppm).
C4-H (Ring)
8.4 – 8.6
Singlet
Deshielded by the adjacent carbonyl group.
C7-Methyl (-CH)
2.4 – 2.5
Singlet
Diagnostic for the 7-methyl substitution.
Causality: In a non-H-bonded system, amino protons in
appear upfield. The shift to ppm confirms the deshielding effect of the carbonyl oxygen pulling electron density from the N-H bond.
Infrared Spectroscopy (IR)
Carbonyl Stretch (
): typically appears at . This is lower than a standard conjugated aldehyde (), confirming the weakening of the double bond character due to the H-bond acceptance.
Amino Stretch (
): Dual bands at . The broadening and lower frequency of the symmetric stretch indicate H-bonding.
Solvent Effects & Stability[2][3]
Protic vs. Aprotic Solvents
Chloroform (
): The intramolecular H-bond is dominant. The molecule remains strictly in the "locked" amino form.
DMSO (
-DMSO): DMSO is a strong H-bond acceptor. It can compete with the carbonyl group for the amino protons.
Observation: You may observe a slight sharpening of the amino peaks or a minor upfield shift if DMSO disrupts the intramolecular bond, but the 3-formyl group usually retains the proton effectively due to the chelate effect (entropy favors the intramolecular ring).
Biological Relevance (Docking)
When using this molecule in docking studies (e.g., against DNA gyrase or kinases), do not use the imino tautomer. The energy penalty to break the intramolecular H-bond and tautomerize to the imino form is too high for standard physiological conditions. Force fields should be parameterized to recognize the planar, H-bonded 6-membered pseudo-ring.
References
Meth-Cohn, O., & Narine, B. (1978).[2] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[2] Tetrahedron Letters, 19(23), 2045-2048.[2] Link
Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[2][3][4][5] Mini-Reviews in Organic Chemistry, 20(5). Link
Subashini, R., Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E, E65, o2721.[1] Link
Musial, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2097. Link
An In-Depth Technical Guide to the Synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Amino-7-methylquinoline-3-carbaldehyde, a valuable heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Amino-7-methylquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a key intermediate for the synthesis of novel therapeutic agents and functional materials.
This document, intended for an audience with a strong background in organic chemistry, will delve into two principal and field-proven synthetic strategies: the Vilsmeier-Haack formylation followed by nucleophilic aromatic substitution , and the Friedländer annulation . Each section will provide a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of the methodologies.
Pathway 1: The Vilsmeier-Haack Approach: A Two-Step Synthesis from N-(3-tolyl)acetamide
This robust and widely applicable method involves the initial construction of a 2-chloroquinoline-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by a nucleophilic substitution to introduce the amino group at the C2 position.
Causality Behind Experimental Choices
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of N-(3-tolyl)acetamide as the starting material directly leads to the desired 7-methyl substitution pattern on the quinoline ring. The subsequent nucleophilic aromatic substitution of the highly activated 2-chloro position with an amino source is a classic and efficient method for introducing the C2-amino functionality.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
This protocol is adapted from a reported synthesis and provides a reliable method for obtaining the key chloro-intermediate.[1]
Reactants:
N-(3-tolyl)acetamide
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Procedure:
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 7.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) with continuous stirring.
Once the Vilsmeier reagent has formed (a pale-yellow solid or thick liquid), add N-(3-tolyl)acetamide (1.0 eq) portion-wise to the reaction mixture.
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Dry the crude 2-Chloro-7-methylquinoline-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
Step 2: Amination of 2-Chloro-7-methylquinoline-3-carbaldehyde
The conversion of the 2-chloro intermediate to the final 2-amino product can be achieved through nucleophilic aromatic substitution with an ammonia equivalent.
Procedure (Illustrative, based on general methods for similar substrates):
In a sealed pressure vessel, dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde (1.0 eq) in a solution of saturated ethanolic ammonia.
Heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Amino-7-methylquinoline-3-carbaldehyde.
Friedländer synthesis of 1,8-naphthyridines using 2-Amino-7-methylquinoline-3-carbaldehyde
Utilizing 2-Amino-7-methylquinoline-3-carbaldehyde as a Key Synthon Executive Summary This application note details the optimized protocols for the synthesis of functionalized 1,8-naphthyridines via the Friedländer conde...
Author: BenchChem Technical Support Team. Date: March 2026
Utilizing 2-Amino-7-methylquinoline-3-carbaldehyde as a Key Synthon
Executive Summary
This application note details the optimized protocols for the synthesis of functionalized 1,8-naphthyridines via the Friedländer condensation, utilizing 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) as the critical ortho-aminoaldehyde precursor.
1,8-Naphthyridines are a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial (DNA gyrase inhibition), antiviral, and antitumor activities.[1] The inclusion of the 7-methyl group on the quinoline core modulates lipophilicity and steric bulk, potentially enhancing the pharmacokinetic profile of the final drug candidates. This guide provides a self-validating workflow from precursor synthesis to the final heterocycle, including green chemistry alternatives.
Scientific Background & Mechanism[2][3][4][5][6]
The Friedländer synthesis is the condensation of an o-aminoaldehyde with a ketone containing an
-methylene group.[2][3] In the context of 1,8-naphthyridines, the "o-aminoaldehyde" is the fused quinoline system itself.
Mechanism of Action:
The reaction proceeds via a two-step mechanism:
Intermolecular Imine Formation: The amino group of the quinoline attacks the carbonyl of the ketone (or aldehyde) to form a Schiff base (imine).
Intramolecular Aldol Condensation: The carbonyl of the quinoline aldehyde undergoes nucleophilic attack by the enol/enolate of the attached ketone, followed by dehydration to aromatize the new pyridine ring.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: Mechanistic pathway of the Friedländer condensation yielding the 1,8-naphthyridine scaffold.
Precursor Preparation: The Foundation
Commercially available stocks of substituted 2-aminoquinoline-3-carbaldehydes can be expensive or unstable. For reproducibility, we recommend synthesizing the precursor in-situ or in house using the Meth-Cohn Vilsmeier-Haack approach .
Protocol A: Synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde
Target: 10g Scale
Safety Warning:
is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
*Note: Nomenclature depends on the fusion numbering. In the final 1,8-naphthyridine system, the 7-methyl from the quinoline precursor typically ends up at position 8 or 9 depending on ring fusion nomenclature, but is retained on the benzenoid ring.
Troubleshooting & Critical Parameters
Imine Hydrolysis: If the reaction contains too much water (in Method 1), the intermediate imine can hydrolyze back to the starting material. Solution: Use absolute ethanol or add molecular sieves.
Aldol Polymerization: Highly reactive ketones (like acetone) can self-condense. Solution: Add the ketone slowly to the refluxing amine solution.
Regioselectivity: With asymmetrical ketones (e.g., 2-butanone), two isomers are possible. The reaction generally favors formation of the bond at the less sterically hindered alpha-carbon.
Precursor Purity: Ensure the starting amino-aldehyde is free of the 2-chloro intermediate. The chloro-group is less reactive in Friedländer conditions and will lower yields. Check for the distinct N-H stretch in IR before proceeding.
References
Meth-Cohn, O., & Narine, B. (1978).[4] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[4] Tetrahedron Letters, 19(23), 2045-2048.[4]
Majumdar, K. C., & Ponra, S. (2008). Efficient synthesis of 1,8-naphthyridines via Friedländer condensation using iodine as a catalyst.[2] Tetrahedron Letters, 49(43), 6179-6181.
Ghoshal, S., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.[5][6][7] Mini-Reviews in Medicinal Chemistry, 21(5).
Gladysz, J. A., et al. (2016). Friedländer Synthesis of Quinolines and Naphthyridines.[8][9] Organic Syntheses, 93, 286-299.
BenchChem Technical Review. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
Application Note: High-Efficiency Schiff Base Formation Using 2-Amino-7-methylquinoline-3-carbaldehyde
Executive Summary The quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. Specifically, the synthesis of 2-amino-7-methylquinoline-3-carbaldehyde, pioneered by Meth-Cohn and Ha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. Specifically, the synthesis of 2-amino-7-methylquinoline-3-carbaldehyde, pioneered by Meth-Cohn and Hayes, has established this molecule as a highly versatile building block for complex heterocyclic architectures[1]. This application note provides a comprehensive, self-validating protocol for the condensation of 2-amino-7-methylquinoline-3-carbaldehyde with primary amines to form stable azomethine (Schiff base) linkages[2]. These resulting multidentate ligands are critical for coordinating transition metals, enabling the development of selective colorimetric and fluorescent chemosensors for ions such as Cu²⁺[3], as well as the synthesis of dinuclear ruthenium complexes for catalytic water decomposition[4].
Mechanistic Rationale & Scaffold Design
As a Senior Application Scientist, I emphasize that successful synthetic protocols rely on exploiting the inherent electronic properties of the starting materials.
The Bifunctional Ortho-Aminoaldehyde System:
2-Amino-7-methylquinoline-3-carbaldehyde features a highly reactive C3-formyl group juxtaposed with a C2-amino group. The formyl group acts as the primary electrophile. Directing a primary amine to selectively attack the C3-carbaldehyde requires precise thermodynamic control.
Causality of Acid Catalysis:
Schiff base formation is an equilibrium-driven dehydration reaction. We utilize glacial acetic acid to maintain a reaction pH of ~4.5 to 5.0.
Why this pH? The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C3 carbon and lowering the activation energy for nucleophilic attack.
The Trap: If a stronger acid (like HCl) is used, the pH drops too low, completely protonating the primary amine nucleophile into an unreactive ammonium salt, thereby stalling the reaction.
The Role of the 7-Methyl Group:
The electron-donating nature of the 7-methyl group via hyperconjugation subtly enriches the electron density of the quinoline ring, stabilizing the resulting conjugated imine system and enhancing its subsequent metal-chelating fluorescence properties.
Experimental Workflow & Logical Relationships
Caption: Workflow of Schiff base formation and downstream metal complexation applications.
Quantitative Optimization & Analytical Validation
To ensure reproducibility, we have benchmarked the reaction conditions. Ethanol is selected as the optimal solvent because it solubilizes the starting materials at reflux but forces the less polar Schiff base to precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle.
Table 1: Optimization of Condensation Conditions
Solvent System
Catalyst
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Methanol
None
65
12
45
Incomplete conversion; insufficient activation of carbonyl.
Ethanol
None
78
10
55
Moderate yield; equilibrium favors reactants without water removal.
Ethanol
Glacial AcOH
78
5
88
Optimal; acid activates carbonyl without protonating the amine.
Toluene
p-TsOH
110
4
92
Dean-Stark required; harsh conditions may degrade sensitive amines.
Target Primary Amine (e.g., aniline derivative or hydrazide) (1.1 equivalents)
Absolute Ethanol (Solvent)
Glacial Acetic Acid (Catalyst)
Step 1: Reagent Solubilization
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-7-methylquinoline-3-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol. Stir at room temperature until a homogenous suspension is achieved.
Step 2: Nucleophile Introduction
Add the primary amine (1.1 mmol) dropwise (if liquid) or in small portions (if solid) to the stirring mixture. Field Insight: A slight 10% excess of the amine compensates for any oxidative loss and ensures complete consumption of the valuable quinoline precursor.
Step 3: Catalytic Activation
Add 2–3 drops of glacial acetic acid. The solution may exhibit a slight color change, indicating the formation of the activated oxonium intermediate.
Step 4: Thermodynamic Drive (Reflux)
Attach a reflux condenser and heat the reaction mixture to 75–80 °C using an oil bath. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The Schiff base will typically elute with a higher
value than the highly polar starting material.
Step 5: Isolation via Precipitation
Once TLC confirms the disappearance of the starting material, remove the flask from heat and allow it to cool gradually to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will precipitate as a microcrystalline solid.
Step 6: Purification
Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted amine and trace acetic acid. Dry the product under a high vacuum. If necessary, recrystallize from a mixture of ethanol and dichloromethane.
Self-Validating Analytical Matrix
A robust protocol must be self-validating. Use the following spectroscopic markers to confirm the structural integrity of your synthesized Schiff base.
Table 2: Diagnostic Spectroscopic Markers for Schiff Base Validation
Analytical Method
Target Functional Group
Expected Signal / Shift
Diagnostic Causality
FT-IR
C=O (Aldehyde)
1680 - 1700 cm⁻¹
Disappearance confirms complete consumption of the precursor.
FT-IR
C=N (Imine)
1610 - 1630 cm⁻¹
Appearance validates successful azomethine bond formation.
¹H-NMR (DMSO-)
-CHO (Aldehyde)
~10.0 ppm
Absence of this peak serves as a primary indicator of reaction completion.
¹H-NMR (DMSO-)
-CH=N- (Azomethine)
8.50 - 9.20 ppm (singlet)
Deshielded proton confirms the presence of the new imine linkage.
Troubleshooting Note: If the ¹H-NMR shows a persistent peak at ~10.0 ppm alongside the azomethine peak, the reaction has stalled. This is typically caused by moisture in the ethanol driving the equilibrium backward. To rectify, add activated 4Å molecular sieves to the refluxing mixture to sequester water dynamically.
References
Source: epdf.
Source: benchchem.
Title: Preparation and Study of a Family of Dinuclear Ru(II)
Technical Application Note: Microwave-Accelerated Functionalization of 2-Amino-7-methylquinoline-3-carbaldehyde
Executive Summary This application note details the microwave-assisted synthesis and functionalization of 2-Amino-7-methylquinoline-3-carbaldehyde , a critical "push-pull" synthon in medicinal chemistry. The 2-amino-3-fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the microwave-assisted synthesis and functionalization of 2-Amino-7-methylquinoline-3-carbaldehyde , a critical "push-pull" synthon in medicinal chemistry. The 2-amino-3-formylquinoline scaffold is a privileged structure for synthesizing fused polycyclic heterocycles, particularly benzo[b][1,8]naphthyridines and pyrimido[4,5-b]quinolines , which exhibit potent antimalarial, antibacterial, and anticancer activities.
By transitioning from conventional heating to microwave irradiation (MWI), this protocol achieves:
Reaction Time Reduction: From hours (4–10 h) to minutes (5–20 min).
Yield Enhancement: Increases of 15–30% typically observed due to the suppression of side reactions.
Green Chemistry Compliance: Utilization of solvent-free conditions or benign solvents like PEG-400.
Precursor Synthesis: The Foundation
Before microwave functionalization, the core scaffold must be constructed. The most robust route involves the Vilsmeier-Haack formylation of N-(3-methylphenyl)acetamide, followed by nucleophilic amination.
Protocol A: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
Mechanism: Vilsmeier-Haack Cyclization.
Rationale: The 7-methyl group on the acetanilide directs the cyclization. The resulting 2-chloro intermediate is highly electrophilic at the C2 position, enabling facile amination.
The primary application of 2-Amino-7-methylquinoline-3-carbaldehyde is the synthesis of Benzo[b][1,8]naphthyridines via Friedländer condensation with active methylene compounds (ketones, nitriles, or keto-esters).
Protocol C: Synthesis of 7-Methyl-2-substituted-benzo[b][1,8]naphthyridines
Reaction Type: Condensation / Dehydration.
Green Solvent: Polyethylene Glycol-400 (PEG-400) or Solvent-Free.
Caption: Mechanistic sequence: Base-catalyzed Aldol condensation followed by cyclodehydration.
Troubleshooting & Validation
Critical Control Points
Temperature Control: In microwave synthesis, "overshoot" can degrade the aldehyde. Use a fiber-optic temperature probe if available, or ensure the IR sensor is calibrated. Do not exceed 160°C for the amination step.[1]
Pressure Management: The amination step uses ammonia. Ensure the microwave vial is rated for at least 20 bar (300 psi) and use a "ramp" time of 2-3 minutes to reach target temperature safely.
Catalyst Selection: For the Friedländer step, DABCO is superior to NaOH or KOH as it minimizes polymerization of the aldehyde and is easily removed during aqueous work-up.
Analytical Validation
NMR (DMSO-):
Scaffold (2-Amino...): Look for the aldehyde proton (-CHO) singlet around 10.1–10.3 ppm and the broad amino (-NH
) singlet around 7.5–8.0 ppm ( exchangeable). The 7-methyl group appears as a singlet around 2.4–2.5 ppm .
Product (Naphthyridine): Disappearance of both -CHO and -NH
signals. Appearance of new aromatic protons from the ketone partner.[4]
Microwave-Assisted Friedländer Synthesis of 1,8-Naphthyridines:
Title: Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines.
Source: TSI Journals / Heterocyclic Letters.
URL:[Link]
Synthesis of Pyrimido[4,5-b]quinolines (Downstream Application):
Title: One-Pot Microwave Synthesis of Pyrimido[4,5-b]quinoline and its C- and S-Glycosides.
Source: Srce / Croatica Chemica Acta.
URL:[Link]
General Microwave Quinoline Synthesis:
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[3][5]
Source: RSC Advances.
URL:[Link]
Application Note: Synthesis & Validation of Fluorescent Probes using 2-Amino-7-methylquinoline-3-carbaldehyde
Executive Summary This application note details the strategic utilization of 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) as a privileged scaffold for the development of "Turn-On" fluorescent probes. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic utilization of 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) as a privileged scaffold for the development of "Turn-On" fluorescent probes. While generic quinolines are ubiquitous, the 7-methyl substituted derivative offers distinct advantages: the electron-donating methyl group enhances the quantum yield (
) through hyperconjugation and improves lipophilicity for intracellular imaging.
We present a validated protocol for synthesizing a Schiff-base zinc(II) sensor. This guide moves beyond basic synthesis, focusing on the Chelation-Enhanced Fluorescence (CHEF) mechanism, rigorous purification standards, and optical validation required for high-impact biological studies.
Chemical Rationale & Scaffold Properties[1][2][3][4][5]
The efficacy of 2-Amino-7-methylquinoline-3-carbaldehyde lies in its orthogonal functionality. It possesses a "Push-Pull" electronic system essential for Intramolecular Charge Transfer (ICT) sensors.
The Anchor (Position 2): The amino group (-NH
) acts as a hydrogen bond donor and a metal coordination site.
The Handle (Position 3): The aldehyde (-CHO) is the electrophilic site for condensation reactions (Schiff base formation), allowing modular library generation.
The Tuner (Position 7): The methyl group weakly donates electrons, stabilizing the excited state and red-shifting emission slightly compared to the unsubstituted analog.
Mechanism of Action
In its free state, the synthesized probe exhibits weak fluorescence due to C=N isomerization-induced non-radiative decay and Photoinduced Electron Transfer (PET) from the lone pair of the imine nitrogen. Upon binding a metal ion (e.g., Zn
), the rotation is restricted, and PET is blocked, restoring strong fluorescence (The CHEF Effect).
Diagram 1: Sensing Mechanism & Logic
Caption: Logical flow from non-fluorescent free ligand to highly emissive metal-ligand complex via the CHEF mechanism.
Detailed Experimental Protocol
Synthesis of the Probe (Code: Q7M-Hyd)
Target Structure: A hydrazone derivative formed by condensing the scaffold with 2-hydrazinopyridine. This creates a tridentate
-binding pocket ideal for Zn.
Materials:
2-Amino-7-methylquinoline-3-carbaldehyde (1.0 eq)
2-Hydrazinopyridine (1.1 eq)
Ethanol (Absolute, anhydrous preferred)
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
Solubilization: In a 50 mL round-bottom flask, dissolve 186 mg (1.0 mmol) of 2-Amino-7-methylquinoline-3-carbaldehyde in 15 mL of hot ethanol. Ensure complete dissolution; the solution should be clear yellow.
Activation: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity.
Condensation: Add 120 mg (1.1 mmol) of 2-hydrazinopyridine slowly.
Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.
Checkpoint: Monitor via TLC (Silica gel, 1:1 Hexane:Ethyl Acetate). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot.
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/orange precipitate will form.
Filtration: Filter the precipitate under vacuum. Wash the cake 3x with cold ethanol (5 mL each) to remove unreacted hydrazine.
Purification (Critical): Recrystallize from hot methanol.
Note: Column chromatography is often unnecessary and can degrade Schiff bases due to the acidity of silica. Recrystallization yields optically purer crystals for fluorescence standards.
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway for the Q7M-Hyd probe, emphasizing purification via recrystallization.
Optical Characterization & Validation
Once synthesized, the probe must be validated for sensitivity and selectivity.
Preparation:
Prepare a 1.0 mM stock solution of Q7M-Hyd in DMSO.
Prepare working solutions (10
M) in HEPES buffer (pH 7.4, 1% DMSO).
Fluorescence Titration (The "Turn-On" Test)
Place 3 mL of the working solution (10
M probe) in a quartz cuvette.
Record the blank emission spectrum (
nm; Scan range 420–650 nm). Expect low baseline fluorescence.
Titrate with Zn(ClO
) or Zn(NO) solution (0 to 5 equivalents).
Data Analysis: Plot Fluorescence Intensity (
) vs. [Zn].
Selectivity Screening (Interference Check)
It is vital to prove that biological competitors (Ca
, Mg, Fe) do not trigger false positives.
Protocol:
Prepare separate cuvettes containing the probe (10
M).
Add 50
M (5 eq) of competing ions: Na, K, Ca, Mg, Cu, Fe, Ni.
Application Note: Optimized Knoevenagel Condensation Protocols for Quinoline-3-Carbaldehydes
Executive Summary In the realm of heterocyclic chemistry and drug discovery, quinoline-3-carbaldehydes—particularly 2-chloroquinoline-3-carbaldehyde—serve as highly versatile electrophilic scaffolds used extensively in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of heterocyclic chemistry and drug discovery, quinoline-3-carbaldehydes—particularly 2-chloroquinoline-3-carbaldehyde—serve as highly versatile electrophilic scaffolds used extensively in the synthesis of biologically active compounds[1]. The proximity of the formyl group to the reactive C2 position enables complex cascade reactions, but the fundamental Knoevenagel condensation remains the critical first step for functionalization[2],[3]. This application note provides a deep-dive into the mechanistic causality, comparative reaction conditions, and self-validating experimental protocols for executing the Knoevenagel condensation of quinoline-3-carbaldehydes with active methylene compounds.
Mechanistic Rationale & Catalyst Selection
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. For quinoline-3-carbaldehydes, the choice of catalyst fundamentally alters the reaction pathway and efficiency.
The Organocatalytic Advantage (L-Proline):
Using 2 is not merely a greener alternative to traditional inorganic bases; it acts as a bifunctional catalyst[2],. The secondary amine of L-proline condenses with the quinoline-3-carbaldehyde to form a highly electrophilic iminium ion intermediate[2]. Concurrently, its zwitterionic nature and carboxylic acid moiety function as a Brønsted acid to facilitate the deprotonation of the active methylene compound (e.g., 2,4-thiazolidinedione or malononitrile). This dual-activation lowers the kinetic barrier, allowing the reaction to proceed under mild conditions with high atom economy[4].
Mechanistic pathway of L-proline-catalyzed Knoevenagel condensation of quinoline-3-carbaldehydes.
Comparative Reaction Conditions
To aid in protocol selection, the following table synthesizes quantitative data across various modern methodologies, highlighting the shift toward green chemistry and rapid reaction times.
Standard experimental workflow for the Knoevenagel condensation of quinoline-3-carbaldehydes.
Protocol A: L-Proline Catalyzed Condensation (Conventional Green Approach)
Causality Note: because it provides sufficient solubility for the starting materials while acting as a poor solvent for the highly conjugated Knoevenagel product. This differential solubility drives the reaction forward via Le Chatelier's principle and simplifies isolation to a mere filtration step.
Substrate Preparation: In a 50 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., 2,4-thiazolidinedione, 1.0 mmol) in 10 mL of reagent-grade isopropanol.
Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) directly to the stirring mixture at room temperature (20–25°C).
Reaction Phase: Stir the mixture continuously for 2–3 hours. The reaction progression is marked by the precipitation of the product as the extended conjugation lowers its solubility.
Quenching & Isolation: Pour the reaction mixture into 30 mL of crushed ice-water. Stir for 15 minutes to ensure complete precipitation and to dissolve the water-soluble L-proline catalyst.
Filtration & Purification: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure α,β-unsaturated compound.
Causality Note: In solvent-free conditions, mass transfer is the primary kinetic bottleneck. 1—the rapid formation and collapse of microscopic bubbles[1]. This generates localized 'hot spots' of extreme temperature and pressure, which dramatically accelerates the deprotonation and nucleophilic attack phases without requiring bulk heating[4],[5].
Reagent Mixing: In a heavy-walled glass tube, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol)[5].
Catalyst Addition: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-ethyl diisopropyl amine (NEDA) (2–5 mol%)[1],[5].
Ultrasonic Irradiation: Place the glass tube in an ultrasonic bath (e.g., 40 kHz) operating at room temperature. Sonicate for 15–20 minutes[5].
Isolation: Upon completion, add 10 mL of cold water to the solidified reaction mass. Triturate thoroughly to remove the organic base catalyst.
Filtration: Filter the solid under vacuum, wash with cold aqueous ethanol (1:1), and dry under a high vacuum to afford the analytically pure product.
Self-Validation & Troubleshooting System
A protocol is only as reliable as its validation metrics. Implement the following analytical checkpoints to ensure reaction integrity:
Pre-Reaction Purity Check: 2-Chloroquinoline-3-carbaldehyde is susceptible to atmospheric oxidation. Spot the starting material on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). A baseline streak under UV (254 nm) indicates the presence of quinoline-3-carboxylic acid. Do not proceed without recrystallizing the precursor.
In-Process Monitoring: The consumption of the aldehyde can be tracked via TLC. The Knoevenagel product will exhibit a lower
value and distinct fluorescence under 365 nm UV light due to the extended -conjugation system.
Post-Reaction Spectral Validation: In the
NMR (DMSO-) spectrum, the disappearance of the characteristic aldehydic proton singlet ( ~10.4–10.6 ppm) and the emergence of a new vinylic proton singlet ( ~8.0–8.5 ppm) definitively confirm the formation of the alkylidene linkage.
References
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
Synthesis of novel piperidino benzimidazole thiazolidinyl quinoline derivatives
Source: NIScPR (Indian Journal of Chemistry)
This technical guide details the utility of 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) as a bifunctional pharmacophore precursor in one-pot multicomponent reactions (MCRs). The presence of an electrophilic formyl group at C3 and a nucleophilic amino group at C2 makes this scaffold an ideal "push-pull" substrate for constructing fused polyheterocyclic systems, specifically pyrimido[4,5-b]quinolines and benzo[h][1,6]naphthyridines . These fused systems are critical in oncology and infectious disease research due to their structural similarity to folate antagonists and DNA-intercalating agents.
Precursor Synthesis & Characterization
Before initiating MCR workflows, the quality of the starting material is paramount. While commercially available, in-house synthesis often yields higher purity for sensitive catalytic cycles.
Synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde
Route: Vilsmeier-Haack Formylation followed by Nucleophilic Substitution.
Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (7.0 eq). Stir for 30 min to form the Vilsmeier reagent.[1]
Add N-(3-methylphenyl)acetamide (1.0 eq) in DMF. Heat to 80°C for 4-6 hours.
Quench: Pour onto crushed ice. Neutralize with NaHCO₃. Filter the precipitate (2-Chloro-7-methylquinoline-3-carbaldehyde).
Amination:
Suspend the 2-chloro intermediate in ethanol.
Add gaseous NH₃ (bubbled) or aqueous NH₄OH (excess) in a sealed tube. Heat at 100°C for 12 hours.
Purification: Recrystallize from ethanol/DMF (9:1).
Yield Target: >75% overall.
Appearance: Yellow crystalline solid.
Application I: Synthesis of Pyrimido[4,5-b]quinolines via 3-Component Reaction
This protocol utilizes the substrate in a classic cyclocondensation with an aldehyde and a 1,3-dicarbonyl equivalent.
Target Molecule: 7-Methyl-substituted pyrimido[4,5-b]quinoline-4-ones.
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Experimental Protocol
Reagent
Equivalents
Role
2-Amino-7-methylquinoline-3-carbaldehyde
1.0
Bifunctional Scaffold
Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde)
1.0
Diversity Element
Active Methylene (e.g., Dimedone or Barbituric Acid)
1.0
Nucleophile
Catalyst: L-Proline or AcOH
10 mol%
Activation
Solvent: Ethanol/Water (1:1)
[0.5 M]
Green Media
Step-by-Step Procedure:
Charge: In a 50 mL round-bottom flask, combine 2-Amino-7-methylquinoline-3-carbaldehyde (1.0 mmol), the aryl aldehyde (1.0 mmol), and dimedone (1.0 mmol).
Solvation: Add 5 mL of Ethanol:Water (1:1 v/v).
Catalysis: Add L-Proline (0.1 mmol).
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.
Monitoring: Monitor via TLC (Eluent: Ethyl Acetate:Hexane 4:6). Reaction typically completes in 2–4 hours.
Work-up: Cool to room temperature. The product usually precipitates out.
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the catalyst.
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Data Validation:
Yield: 85–92%.
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the methine proton (CH) of the newly formed ring around 5.2–5.8 ppm.
Application II: Friedländer-Type Synthesis of Benzo[h][1,6]naphthyridines
This application leverages the 2-amino and 3-formyl groups to condense with ketones containing an active
Charge: Dissolve 2-Amino-7-methylquinoline-3-carbaldehyde (1.0 mmol) and the ketone (1.2 mmol) in absolute ethanol (5 mL).
Activation: Add KOH pellets (0.5 mmol) or 2-3 drops of piperidine.
Reaction: Reflux for 6–8 hours.
Observation: The solution often darkens or becomes fluorescent (blue/green emission under UV).
Work-up: Pour the reaction mixture into crushed ice (20 g). Neutralize with dilute HCl if KOH was used.
Purification: Filter the precipitate. Recrystallize from DMF/Ethanol.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways available to this scaffold based on the co-reactants.
Caption: Divergent synthesis pathways: Path A (MCR with aldehyde/dicarbonyl) yields pyrimido-fused systems; Path B (Friedländer condensation) yields naphthyridines.[2]
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield (<40%)
Incomplete Knoevenagel condensation.
Increase catalyst load (L-Proline) to 20 mol% or switch to ionic liquid solvent ([BMIM]BF4).
Sticky/Oily Product
Impurities or solvent trapping.
Triturate the crude oil with diethyl ether or cold methanol to induce crystallization.
No Reaction
Deactivation of amino group.
Ensure the pH is slightly basic (Friedländer) or use a Lewis Acid catalyst (e.g., InCl₃) for activation.
Side Products
Self-condensation of aldehyde.
Add the active methylene compound before the aldehyde to favor the heterocycle formation.
References
Synthesis of Pyrimido[4,5-b]quinolines: Zhang, X., et al. "Synthesis of 2-aminoquinoline-3-carboamides and pyrimido[4,5-b]quinolin-4-ones through copper-catalyzed one-pot multicomponent reactions."[3] Chemistry – An Asian Journal, 2015. Link
Benzo[h][1,6]naphthyridine Synthesis: Shelar, D.S., et al. "Novel synthesis of 2‐aminoquinoline‐3‐carbaldehyde, benzo[b][1,8]naphthyridines and study of their fluorescence behavior." Luminescence, 2010.[4] Link
Friedländer Reaction Scope: Dou, G., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Journal of the Brazilian Chemical Society, 2016. Link
Crystal Structure & Precursor Data: "2-Chloro-7-methylquinoline-3-carbaldehyde." IUCrData, 2012. Link
General MCR Methodology: Abu-Hashem, A.A., et al. "Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives." Mini-Reviews in Organic Chemistry, 2024. Link
Synthesis of bioactive quinoline-fused heterocycles from 3-carbaldehyde precursors
Application Note: Synthesis of Bioactive Quinoline-Fused Heterocycles via 3-Carbaldehyde Precursors Strategic Rationale in Drug Discovery The quinoline scaffold is widely recognized as a "privileged structure" in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Bioactive Quinoline-Fused Heterocycles via 3-Carbaldehyde Precursors
Strategic Rationale in Drug Discovery
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its profound presence in antimalarial, anticancer, and antimicrobial agents[1][2]. While traditional quinoline derivatives are well-documented, the synthesis of quinoline-fused heterocycles—where additional rings (e.g., pyrimidines, thienos, or triazoles) are annulated to the quinoline core—offers a powerful strategy to lock molecular conformation, enhance target binding affinity, and improve pharmacokinetic profiles[3][4].
To construct these complex polycyclic systems, 2-chloroquinoline-3-carbaldehyde serves as an unparalleled dielectrophilic template[2][5]. Its strategic advantage lies in its bifunctionality:
The C3-Formyl Group: Highly reactive toward condensation with primary amines, hydrazines, and active methylenes.
The C2-Chloro Group: Rendered highly electrophilic by the electron-withdrawing nature of the adjacent pyridine-type nitrogen and the formyl group, making it an ideal site for Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling[5][6].
Mechanistic Foundations: The Vilsmeier-Haack Cyclization
The foundational step in this workflow is the synthesis of the 2-chloroquinoline-3-carbaldehyde precursor from simple acetanilides. We utilize the Vilsmeier-Haack (VH) cyclization because it elegantly achieves simultaneous formylation and chlorination in a single pot[7][8].
Causality in Reagent Selection: Phosphorus oxychloride (
) and N,N-dimethylformamide (DMF) react to form the Vilsmeier reagent (a chloromethyleneiminium ion). When N-phenylacetamide is introduced, it is converted into an imidoyl chloride, which tautomerizes to an enamine. Subsequent -diformylation and intramolecular cyclization yield the quinoline core[7]. The reaction is driven forward by the elimination of water and the thermodynamic stability of the resulting aromatic system.
Vilsmeier-Haack cyclization pathway for 2-chloroquinoline-3-carbaldehyde synthesis.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
Self-Validation Check: The success of this reaction is visually indicated by a color change from yellow to deep red upon heating, followed by the precipitation of a pale yellow solid upon aqueous quenching.
Preparation of Vilsmeier Reagent: Cool DMF (2.3 mL, 30 mmol) to 0 °C in an ice bath. Add
(6.5 mL, 70 mmol) dropwise over 15 minutes under an inert argon atmosphere to prevent premature hydrolysis of the hygroscopic iminium salt[8].
Substrate Addition: Add N-phenylacetamide (1.35 g, 10 mmol) portion-wise to the stirring complex at 0 °C[8].
Cyclization: Gradually warm the reaction mixture to room temperature, then heat to 80 °C (353 K) for 15 hours[8].
Quenching & Isolation: Pour the hot mixture over crushed ice (100 g) with vigorous stirring. The sudden aqueous quench hydrolyzes the intermediate iminium species to the final aldehyde.
Purification: Filter the resulting white/pale-yellow precipitate, wash with cold water, and recrystallize from a petroleum ether/ethyl acetate mixture to afford pure 2-chloroquinoline-3-carbaldehyde[8].
Divergent Synthesis of Fused Heterocycles
Once the dielectrophilic core is isolated, it can be functionalized divergently to create various bioactive architectures, such as pyrimidoquinolines (anticancer/antimicrobial) and thienoquinolines (antiproliferative)[3][4].
Divergent synthesis of fused heterocycles from 2-chloroquinoline-3-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines
Fusing a pyrimidine ring to the quinoline core creates a structural mimic of purine alkaloids, which is highly desirable for ATP-competitive kinase inhibition[3].
Causality in Methodology: Microwave (MW) irradiation is chosen over conventional heating to accelerate the tandem condensation-S_NAr sequence, reducing reaction times from hours to minutes and preventing the thermal degradation of the urea intermediate[3].
Reaction Setup: In a microwave-safe vial, combine 2-chloroquinoline-3-carbaldehyde (1.0 equiv) and urea or thiourea (1.0 equiv)[3].
Base Addition: Add anhydrous
(2.0 equiv) and dissolve in anhydrous DMF (3 mL/mmol)[3]. Anhydrous conditions are critical to prevent the competitive hydrolysis of the C2-chloro group to a 2-quinolone.
Irradiation: Subject the vial to microwave irradiation (e.g., 150 W) at 120 °C for 10 minutes[3].
Workup: Cool to room temperature and pour into ice water. Filter the precipitated pyrimido[4,5-b]quinoline-2-ol (or 2-thiol) and recrystallize from ethanol[3].
Protocol 3: Synthesis of Triazole-Substituted Quinoline-3-carbaldehydes
The introduction of a 1,2,4-triazole or benzotriazole moiety significantly enhances the aqueous solubility and hydrogen-bonding capacity of the scaffold, which is critical for formulating bioavailable anticancer agents[9][10].
Reaction Setup: To a stirred solution of 2-chloroquinoline-3-carbaldehyde (6.0 g, 31 mmol) in DMF (20 mL), add anhydrous potassium carbonate (8.28 g, 60 mmol)[9].
Nucleophilic Addition: Add 1,2,4-triazole (6.32 g, 93 mmol)[9]. The excess triazole ensures complete conversion and drives the S_NAr equilibrium forward.
Incubation: Heat the mixture gently at 40 °C for 6 hours[9]. Gentle heating is sufficient due to the highly activated nature of the C2-chloro position.
Validation: Monitor via TLC (EtOAc/Hexane 1:3). The disappearance of the highly UV-active starting material (
) and the appearance of a lower product spot confirms complete substitution.
Isolation: Pour into water, extract with ethyl acetate, dry over
, and concentrate to yield 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde[9].
Biological Profiling & Quantitative Data
The synthesized quinoline-3-carbaldehyde derivatives, particularly those functionalized with hydrazones and triazoles, exhibit potent in vitro cytotoxicity. Primary screening is typically performed using a crystal violet microtiter plate assay to measure antiproliferative activity on actively dividing cancer cells[9][11].
Table 1: In Vitro Cytotoxic Properties of Select Quinoline-3-Carbaldehyde Derivatives [9][10][11]
Note: Compound 5e serves as a leading scaffold for further optimization as a broad-spectrum anticancer agent due to the synergistic binding provided by the benzotriazole and pyridin-2-yl-hydrazone moieties[9][11].
References
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs
RSC Advances[Link]
Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes
ResearchGate
[Link]
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications
ResearchGate[Link]
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes
Journal of the Chemical Society, Perkin Transactions 1
[Link]
2-Chloroquinoline-3-carbaldehyde Structure and Synthesis
PMC - NIH
[Link]
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review
PMC - NIH
[Link]
Recent Advances in the Synthesis of Thienoquinolines (Quinoline-fused heterocycle)
ResearchGate
[Link]
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety
PMC - NIH
[Link]
Catalytic Functionalization of 2-Amino-7-methylquinoline-3-carbaldehyde: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] Among these, 2-amino-7-methylquinoline-3-carbaldehyde is a particularly valuabl...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] Among these, 2-amino-7-methylquinoline-3-carbaldehyde is a particularly valuable building block, featuring two reactive centers ripe for strategic chemical modification: a nucleophilic amino group at the C2 position and an electrophilic carbaldehyde at the C3 position. This dual functionality allows for the divergent synthesis of complex molecular architectures, making it a prized starting material for the development of novel therapeutic agents.[2][3]
This technical guide provides an in-depth exploration of catalytic methods for the selective functionalization of 2-amino-7-methylquinoline-3-carbaldehyde. We will delve into field-proven protocols for both N-functionalization of the amino group and transformations of the carbaldehyde moiety, offering insights into the causality behind experimental choices and providing self-validating systems for reproducible results.
Strategic Approaches to Functionalization
The functionalization of 2-amino-7-methylquinoline-3-carbaldehyde can be strategically directed towards either the amino or the carbaldehyde group. The choice of catalytic system is paramount in achieving selectivity and high yields.
Caption: Strategic pathways for functionalizing 2-amino-7-methylquinoline-3-carbaldehyde.
I. Catalytic N-Functionalization of the 2-Amino Group
The 2-amino group of the quinoline scaffold is a key site for modification to modulate biological activity. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds.[4]
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an amine and an aryl halide or triflate, catalyzed by a palladium complex. This reaction is highly valued for its broad substrate scope and functional group tolerance.[5]
Causality of Experimental Choices:
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.
Base: A strong, non-nucleophilic base such as NaOtBu or K₂CO₃ is required to deprotonate the amino group, making it a more potent nucleophile.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic species.
To a dry Schlenk tube, add 2-amino-7-methylquinoline-3-carbaldehyde, aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu.
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous toluene via syringe.
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling offers a milder alternative to palladium-catalyzed methods, often proceeding at room temperature and open to the air. This reaction typically utilizes a copper catalyst and an aryl boronic acid as the arylating agent.[6]
Causality of Experimental Choices:
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and inexpensive catalyst for this transformation.
Arylating Agent: Aryl boronic acids are stable, readily available, and generally have low toxicity.
Solvent: A polar solvent such as methanol or dichloromethane is often used.
Atmosphere: The reaction is often tolerant of air, simplifying the experimental setup.
To a round-bottom flask, add 2-amino-7-methylquinoline-3-carbaldehyde, aryl boronic acid, and Cu(OAc)₂.
Add dichloromethane and pyridine.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
II. Catalytic Functionalization of the C3-Carbaldehyde Group
The carbaldehyde group at the C3 position is a versatile handle for introducing a variety of functional groups and for extending the carbon skeleton.
Catalytic Reduction to an Alcohol
The reduction of the carbaldehyde to a primary alcohol provides a new site for further functionalization, such as etherification or esterification. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8]
Causality of Experimental Choices:
Catalyst: A heterogeneous catalyst such as Palladium on carbon (Pd/C) or a homogeneous catalyst like a cobalt-salen complex can be employed.[7] Heterogeneous catalysts are easily removed by filtration.
Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent. Transfer hydrogenation using a hydrogen donor like Hantzsch ester can also be used under milder conditions.[9]
Solvent: Protic solvents like methanol or ethanol are typically used.
To a round-bottom flask, add 2-amino-7-methylquinoline-3-carbaldehyde and methanol.
Carefully add the 10% Pd/C catalyst.
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
Stir the reaction mixture under a hydrogen atmosphere for 4-8 hours. Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Organocatalytic Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, often catalyzed by a basic amine.[10] This reaction is ideal for introducing new functional groups and extending the carbon chain at the C3 position.[11][12]
Causality of Experimental Choices:
Catalyst: A weak organic base such as piperidine or quinine is commonly used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[12]
Active Methylene Compound: Compounds like malononitrile, ethyl cyanoacetate, or Meldrum's acid are excellent substrates due to the acidity of their methylene protons.[10]
Solvent: The reaction can often be run in a protic solvent like ethanol or even under solvent-free conditions.[12]
To a round-bottom flask, add 2-amino-7-methylquinoline-3-carbaldehyde, malononitrile, and ethanol.
Add piperidine to the reaction mixture.
Stir the mixture at the desired temperature for 2-6 hours. A precipitate may form as the reaction progresses.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath to promote further precipitation.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Mechanism of the Organocatalytic Knoevenagel Condensation.
III. Conclusion
The catalytic functionalization of 2-amino-7-methylquinoline-3-carbaldehyde offers a rich landscape for the synthesis of diverse and complex molecules with significant potential in drug discovery. By carefully selecting the appropriate catalytic system, researchers can selectively target either the 2-amino group or the 3-carbaldehyde, enabling the construction of libraries of novel quinoline derivatives for biological screening. The protocols outlined in this guide provide a solid foundation for further exploration and optimization in the pursuit of new therapeutic agents.
IV. References
Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. Available at: [Link]
Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Chemistry – A European Journal. Available at: [Link]
Copper-Catalyzed Annulation of Electrophilic Benzannulated Heterocycles with 2-Aminopyridine and 2-Aminoquinoline: Direct Access toward Polyring-Fused Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides. ResearchGate. Available at: [Link]
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. PMC. Available at: [Link]
Organocatalyzed Cascade Aza-Michael/Aldol Reaction for Atroposelective Construction of 4-Naphthylquinoline-3-carbaldehydes. The Journal of Organic Chemistry. Available at: [Link]
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]
Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]
Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines. ResearchGate. Available at: [Link]
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. Available at: [Link]
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC. Available at: [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Available at: [Link]
Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC. Available at: [Link]
Copper(II)-Catalyzed Aminooxygenation and Carboamination of N-Aryl-2-allylanilines. PMC. Available at: [Link]
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. Available at: [Link]
Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS. Available at: [Link]
Knoevenagel condensation. Wikipedia. Available at: [Link]
Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Semantic Scholar. Available at: [Link]
The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry (RSC Publishing). Available at: [Link]
Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. Available at: [Link]
(PDF) 2-Chlorobenzo[h]quinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]
Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. PMC. Available at: [Link]
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Standard Operating Protocol & Application Guide
Introduction & Mechanistic Rationale
2-Aminoquinoline-3-carbaldehydes are highly versatile bifunctional scaffolds in medicinal chemistry, frequently utilized to construct complex fused heterocyclic systems such as benzo[b][1,8]naphthyridines and pyrazolo[3,4-b]quinolines[1]. A critical transformation in the functionalization of this scaffold is the reduction of the C3-formyl group to a primary alcohol, yielding (2-amino-7-methylquinolin-3-yl)methanol.
Causality in Reagent Selection:
Achieving this transformation requires strict chemoselectivity. The substrate contains three reactive domains: the electrophilic aldehyde, the primary amine at C2, and the quinoline nitrogen.
Reducing Agent: Sodium borohydride (NaBH₄) is selected as the optimal hydride donor. Unlike aggressive reducing agents (e.g., LiAlH₄) which can cause over-reduction or unwanted side reactions with the unprotected primary amine, NaBH₄ provides mild, chemoselective reduction of the aldehyde to the corresponding primary alcohol without affecting the quinoline core[2].
Solvent System: Absolute ethanol (EtOH) is utilized as the primary solvent. Ethanol acts as a protic mediator that enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, facilitating nucleophilic hydride attack. Furthermore, ethanol is a recognized green solvent, offering low toxicity and high efficiency for scalable quinoline transformations[3].
Process Visualization
Workflow for the chemoselective reduction of 2-aminoquinoline-3-carbaldehydes using NaBH4.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization parameters for the reduction process, demonstrating the causality between reagent equivalents, temperature control, and final yield.
Entry
Reducing Agent (Eq)
Solvent
Temperature (°C)
Time (h)
Conversion / Yield (%)
1
NaBH₄ (0.5)
EtOH
25
4.0
45% (Incomplete)
2
NaBH₄ (1.0)
EtOH
0 → 25
2.0
82%
3
NaBH₄ (1.5)
EtOH
0 → 25
1.5
94% (Optimal)
4
NaBH₄ (1.5)
MeOH
0 → 25
1.5
89%
5
LiAlH₄ (1.0)
THF
0
1.0
Complex mixture
Detailed Step-by-Step Methodology
Scale: 1.0 mmol (Bench-scale)
Phase 1: Pre-Reaction Setup
Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-7-methylquinoline-3-carbaldehyde (1.0 mmol, 186.2 mg) in absolute ethanol (10 mL).
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Causality: Cooling the protic solvent minimizes the exothermic, parasitic decomposition of NaBH₄ (reaction with ethanol to form hydrogen gas and borates), ensuring the hydride is preserved for the substrate.
Phase 2: Reduction
Reagent Addition: Weigh out sodium borohydride (1.5 mmol, 56.7 mg). Add the NaBH₄ to the stirring suspension portion-wise over 10 minutes.
Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, maintaining a safe and controlled reaction environment.
Propagation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 1.5 hours.
Phase 3: Quenching & Work-up
Reaction Quenching: Once TLC confirms completion (see Section 5), cool the flask back to 0 °C. Carefully add 5 mL of saturated aqueous NH₄Cl dropwise.
Causality: NH₄Cl safely destroys unreacted borohydride complexes. It is preferred over strong acids (like HCl) because it prevents the protonation of the quinoline nitrogen and the C2-amino group, which would otherwise trap the product in the aqueous layer as a highly soluble ammonium salt.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
Extraction: Dilute the remaining aqueous slurry with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).
Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Phase 4: Purification
Isolation: Evaporate the solvent in vacuo. The resulting crude solid is typically >95% pure. If ultra-high purity is required for downstream biological assays, recrystallize the solid from a minimal amount of hot ethanol/water.
Trustworthiness & Self-Validating System
To ensure this protocol acts as a self-validating system, researchers must verify the transformation using the following analytical checkpoints:
TLC Monitoring:
Eluent: Ethyl Acetate / Hexanes (1:1 v/v).
Observation: The starting material (aldehyde) appears as a distinct, UV-active yellow spot. Upon successful reduction, this spot will completely disappear, replaced by a more polar (lower
) product spot exhibiting bright blue fluorescence under 254 nm UV light.
¹H NMR (400 MHz, DMSO-d₆) Validation:
Disappearance: The characteristic, highly deshielded aldehyde proton singlet (
~9.8–10.2 ppm) must be completely absent.
Appearance: A new doublet (
~4.5 ppm, 2H) corresponding to the newly formed methylene (-CH₂-) protons will appear, coupling with a new triplet ( ~5.2 ppm, 1H) corresponding to the primary alcohol (-OH) proton. The C2-NH₂ protons will remain intact as a broad singlet ( ~6.5–7.0 ppm).
IR Spectroscopy:
The sharp carbonyl (C=O) stretching band at ~1680 cm⁻¹ will vanish, replaced by a broad O-H stretch at ~3300–3400 cm⁻¹ (which will overlap with the existing N-H stretching bands).
References
Benchchem - 2-Amino-7-bromoquinoline-3-carbaldehyde: Oxidation and Reduction P
Vaishali et al. - Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
ResearchGate - Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
Improving reaction yields in the synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the critical aspects of the most common synthetic route, offering field-proven insights and evidence-based protocols.
Section 1: Strategic Overview of the Synthesis
The most prevalent and reliable method for synthesizing 2-Amino-7-methylquinoline-3-carbaldehyde involves a two-step sequence. This strategy provides a high degree of control and generally produces a cleaner product profile compared to one-pot alternatives.
Step 1: Vilsmeier-Haack Reaction. This step involves the formylation and cyclization of N-(3-tolyl)acetamide (also known as 3-methylacetanilide) to produce the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[1][2]
Step 2: Nucleophilic Aromatic Substitution (SNAr). The chloro group at the 2-position of the quinoline ring is subsequently displaced by an amino group. This is typically achieved by reacting the chloro-intermediate with a source of ammonia under controlled conditions.
This guide is structured to address potential challenges in each of these critical steps.
Caption: Overall two-step synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, actionable answers.
Part A: The Vilsmeier-Haack Reaction (Step 1)
Question 1: I am getting a very low yield or no desired chloro-intermediate at all. What are the primary causes?
Answer: This is a common and frustrating issue that almost always points to one of three areas: reagent quality, Vilsmeier reagent formation, or reaction conditions.
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[3]
Solution: Ensure your N,N-Dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh. Moisture will rapidly decompose both POCl₃ and the formed reagent.[3][4] It is best practice to use DMF from a freshly opened bottle or one that has been dried over molecular sieves.
Cause 2: Improper Reagent Stoichiometry & Addition. The ratio of POCl₃ to DMF and the substrate is critical. An excess of POCl₃ is typically required.
Solution: A common molar ratio is ~7 equivalents of POCl₃ and ~3 equivalents of DMF relative to 1 equivalent of the N-(3-tolyl)acetamide substrate.[2] Furthermore, the POCl₃ must be added dropwise to the DMF at low temperatures (0-5 °C) to control the exothermic reaction and properly form the reagent.[3][4]
Cause 3: Suboptimal Reaction Temperature. The Vilsmeier-Haack reaction requires heating to drive the cyclization, but excessive temperatures can cause decomposition and lead to the formation of tarry side products.[4][5]
Solution: After the Vilsmeier reagent is formed and the substrate is added, the reaction mixture should be heated carefully. A temperature of 80-90°C is a good starting point.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time, which can be anywhere from 4 to 17 hours.[2][4][5]
Question 2: My final product after work-up is an impure, dark, or tarry substance. How can I prevent this and purify my product?
Answer: The formation of dark, insoluble materials is often a result of harsh reaction conditions or an improper work-up procedure.
Prevention:
Strict Temperature Control: As mentioned, avoid excessive heating. Use an oil bath and a temperature controller for precise heating.
Monitor Reaction Progress: Use TLC to avoid unnecessarily long heating times which can lead to polymerization and degradation.[4]
Work-up and Purification:
Careful Quenching: The work-up, which involves quenching the reaction mixture with ice, is highly exothermic and must be done slowly and carefully by pouring the reaction mixture onto crushed ice with vigorous stirring.[3][4]
Controlled Basification: Proper basification is crucial to precipitate the product. The reaction generates a large amount of acid. Use a base like sodium bicarbonate or sodium hydroxide solution to bring the pH to neutral or slightly basic (pH 7-8).[3][4] Be aware that strongly basic conditions (e.g., pH > 12) can potentially promote side reactions.[4]
Purification Strategy: If impurities persist, recrystallization is the first method to try. A solvent system like petroleum ether/ethyl acetate is effective for 2-chloro-7-methylquinoline-3-carbaldehyde.[2] If recrystallization is insufficient, column chromatography using a silica gel stationary phase with an ethyl acetate:hexane eluent is recommended.[4]
Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-7-methylquinoline-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-7-methylquinoline-3-carbaldehyde. This guide is designed to provide in-depth, field-proven insi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-7-methylquinoline-3-carbaldehyde. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the critical cyclization step to form fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. As your dedicated scientific resource, this document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues with confidence.
Introduction: The Nuances of Cyclizing 2-Amino-7-methylquinoline-3-carbaldehyde
2-Amino-7-methylquinoline-3-carbaldehyde is a versatile building block for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The strategic placement of the amino and aldehyde functionalities on the quinoline core makes it an ideal precursor for constructing fused ring systems through reactions like the Friedländer annulation and related cyclocondensations.[1][2] However, the successful synthesis of these target molecules is often hampered by a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting material itself. This guide will address the most common failure modes in a question-and-answer format, providing both theoretical explanations and practical, step-by-step solutions.
Q1: My cyclization reaction is resulting in a low yield or no desired product. What are the most likely causes?
A1: Low or no yield in the cyclization of 2-Amino-7-methylquinoline-3-carbaldehyde is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Possible Cause 1: Inappropriate Catalyst or Reaction Conditions
The choice between an acid or base catalyst is critical and substrate-dependent.[1] For the Friedländer synthesis, both can be effective, but an inappropriate choice can lead to reaction failure or the promotion of side reactions.[3]
Acid Catalysis (e.g., p-TsOH, H₂SO₄): Protonates the carbonyl group of the active methylene compound, making it more susceptible to nucleophilic attack by the 2-amino group. However, strong acids can also lead to the degradation of the acid-sensitive 2-aminoquinoline-3-carbaldehyde.
Base Catalysis (e.g., KOH, piperidine): Deprotonates the α-carbon of the active methylene compound to form a highly nucleophilic enolate. While often effective, strong bases can promote the self-condensation of the active methylene compound, reducing the availability of this reagent for the desired reaction.[3]
Troubleshooting Steps:
Catalyst Screening: If using a base catalyst, consider switching to an acid catalyst, and vice-versa. It is advisable to screen a panel of catalysts, including milder options like Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or organocatalysts.[4]
Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if you observe the formation of tar-like substances, reducing the temperature may minimize decomposition. Microwave irradiation can sometimes be a valuable tool for accelerating the reaction and improving yields.[5]
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and outcome. For acid-catalyzed reactions, polar aprotic solvents are often preferred, while non-polar solvents may be more suitable for base-catalyzed cyclizations.[6] A solvent screen is a worthwhile endeavor.
Possible Cause 2: Poor Quality or Degradation of Starting Materials
The purity and stability of 2-Amino-7-methylquinoline-3-carbaldehyde are paramount. This compound can be sensitive to light and air, and impurities from its synthesis can interfere with the cyclization.[7]
Troubleshooting Steps:
Verify Starting Material Purity: Before beginning the reaction, confirm the purity of your 2-Amino-7-methylquinoline-3-carbaldehyde and the active methylene compound using techniques like NMR or LC-MS.
Proper Storage: Ensure that the 2-aminoquinoline-3-carbaldehyde is stored in a cool, dark, and dry environment.[7]
Use Fresh Reagents: If there is any doubt about the quality of your starting materials, it is best to use a freshly opened bottle or repurify the existing material.
Possible Cause 3: Steric Hindrance
The presence of the 7-methyl group on the quinoline ring can introduce steric hindrance, potentially slowing down the approach of the reacting molecules.[8] While often a minor factor, in combination with bulky active methylene compounds, it can contribute to lower reaction rates.
Troubleshooting Steps:
Increase Reaction Time and/or Temperature: To overcome the activation energy barrier imposed by steric hindrance, longer reaction times or higher temperatures may be necessary.
Consider a Less Bulky Reagent: If possible, experiment with a less sterically demanding active methylene compound.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a clear indication of competing reaction pathways. Identifying these side products is the first step toward mitigating their formation.
Side Reaction 1: Self-Condensation of the Active Methylene Compound
Under basic conditions, active methylene compounds can undergo self-aldol condensation, leading to the formation of dimers or polymers.[3] This is particularly problematic with highly reactive methylene compounds.
Mitigation Strategy:
Slow Addition of the Active Methylene Compound: Instead of adding all reagents at once, slowly add the active methylene compound to the reaction mixture containing the 2-Amino-7-methylquinoline-3-carbaldehyde and the catalyst. This keeps the concentration of the active methylene compound low at any given time, favoring the intermolecular reaction with the quinoline derivative over self-condensation.
Use a Milder Base: Strong bases like KOH or NaH can be replaced with milder alternatives such as K₂CO₃ or an amine base (e.g., triethylamine, DBU).
Side Reaction 2: Knoevenagel Condensation without Cyclization
The initial step of the Friedländer synthesis is often a Knoevenagel condensation between the aldehyde of the quinoline and the active methylene compound.[9] Under certain conditions, this intermediate may be stable and not proceed to the cyclization step.
Mitigation Strategy:
Ensure Sufficiently Forcing Conditions: This side reaction may indicate that the reaction temperature is too low or the catalyst is not active enough to promote the subsequent cyclization and dehydration steps. Consider increasing the temperature or using a more potent catalyst.
Choice of Solvent: The solvent can play a role in stabilizing or destabilizing the Knoevenagel intermediate. Experiment with solvents of different polarities.
Side Reaction 3: Formation of Regioisomers
When using an unsymmetrical active methylene compound (e.g., ethyl acetoacetate), the reaction can proceed from either of the two α-carbons, leading to a mixture of regioisomeric products.
Mitigation Strategy:
Use a Symmetrical Reagent: Whenever possible, opt for a symmetrical active methylene compound (e.g., diethyl malonate, barbituric acid) to avoid the formation of regioisomers.
Employ a Regioselective Catalyst: Certain catalysts have been shown to favor the formation of one regioisomer over the other.[10] A literature search for regioselective Friedländer reactions with your specific class of active methylene compound is recommended.
Q3: My product appears to have formed, but I am struggling with purification. What are some common purification challenges and how can I overcome them?
A3: The purification of fused quinoline heterocycles can be challenging due to their often-poor solubility and their tendency to interact strongly with silica gel.
Challenge 1: Streaking on Silica Gel Chromatography
The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and streaking during column chromatography.[11]
Solution:
Add a Basic Modifier to the Eluent: The most effective way to counteract this issue is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (NEt₃) or a few drops of a 7N solution of ammonia in methanol can be added to the eluent system. This will neutralize the acidic sites on the silica gel, allowing for sharper peaks and better separation.[11]
Use an Alternative Stationary Phase: If a basic modifier is not sufficient, consider using a less acidic stationary phase, such as neutral or basic alumina. Reverse-phase chromatography on a C18 stationary phase can also be a viable alternative for highly lipophilic derivatives.[11]
Challenge 2: Poor Solubility of the Product
Fused quinoline systems are often planar and can have strong intermolecular interactions, leading to poor solubility in common organic solvents. This can make both purification and characterization difficult.
Solution:
Recrystallization Solvent Screening: A systematic screening of solvents for recrystallization is essential. Start with common solvents like ethanol, ethyl acetate, and acetone. If the product is insoluble in these, try more polar solvents like DMF or DMSO, or consider a mixed solvent system.
Hot Filtration: If the product is only sparingly soluble even in hot solvents, a hot filtration step can be used to remove insoluble impurities.
Trituration: If recrystallization is not feasible, triturating the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
Challenge 3: Co-elution of Byproducts
Side products with similar polarities to the desired product can be difficult to separate by column chromatography.
Solution:
Optimize Chromatographic Conditions: Experiment with different eluent systems, including gradient elution, to maximize the separation between your product and the impurities.
Alternative Purification Techniques: If chromatography is ineffective, consider other purification methods such as preparative TLC, recrystallization, or sublimation if the compound is thermally stable.
Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
This protocol provides a starting point for the acid-catalyzed cyclization of 2-Amino-7-methylquinoline-3-carbaldehyde with an active methylene compound.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Amino-7-methylquinoline-3-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Base-Catalyzed Cyclization
This protocol is a general guideline for base-catalyzed cyclization reactions.
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-7-methylquinoline-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) (0.2 mmol, 20 mol%).
Reaction: Heat the mixture to reflux and monitor by TLC.
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Purification: Add water to the residue and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product.
Parameter
Acid-Catalyzed (p-TsOH)
Base-Catalyzed (KOH)
Notes
Typical Solvents
Ethanol, Toluene, Acetonitrile
Ethanol, DMF
Solvent choice is substrate-dependent and may require optimization.[6]
Temperature Range
50-120 °C
25-100 °C
Higher temperatures may be needed for less reactive substrates but can also lead to decomposition.
Common Side Reactions
Starting material degradation
Self-condensation of active methylene compound
Careful monitoring by TLC is crucial to identify the formation of byproducts.[3]
Visualizing the Troubleshooting Process
To aid in diagnosing cyclization failures, the following flowchart outlines a systematic approach to troubleshooting.
Caption: A troubleshooting flowchart for cyclization failures with 2-Amino-7-methylquinoline-3-carbaldehyde.
Mechanistic Considerations
The Friedländer synthesis can proceed through two primary mechanistic pathways, which are influenced by the reaction conditions. Understanding these pathways can provide insights into potential points of failure.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
References
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
Hassan, A. S., Moustafa, A. H., & Shawky, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.
Hasaninejad, A., Shekouhy, M., Golzar, N., & Zare, A. (2012). Silica nanoparticles catalyzed Friedländer hetero-annulation under microwave irradiation at solvent-free conditions. Journal of the Iranian Chemical Society, 9(6), 893-902.
Korcz, M., Saczewski, F., Bednarski, P. J., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1497.
Laha, J. K., & Maji, A. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 3, 100185.
Mekheimer, R. A., Sadek, K. U., & El-Faham, A. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Chemical Research, 2008(12), 735-737.
Mohire, S. S., & Yadav, A. S. (2017). Synthesis and biological evaluation of some novel pyrimido[4,5-b]quinoline derivatives. World Journal of Pharmaceutical Research, 6(13), 745-752.
Nassar, F., & El-Hallouty, S. (2022). Synthetic methodology of pyrimido[4,5-b]quinoline derivatives. Journal of the Iranian Chemical Society, 19(10), 4265-4286.
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Wikipedia. (2023, December 12). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]
Zhang, J., & Larock, R. C. (2003). A New Strategy for the Synthesis of Fused-Ring Heterocycles: The Pd-Catalyzed Annulation of Alkynes with o-Iodoanilines, o-Iodophenols, and o-Iodo-N-alkylanilines. The Journal of Organic Chemistry, 68(2), 513–519.
Abdel-monem, M. I., & El-gazzar, A. B. A. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1364-1371.
Reddy, C. S., & Raghu, M. (2010). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][5][12] naphthyridines and study of their fluorescence behavior. Journal of Heterocyclic Chemistry, 47(4), 856-862.
Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 59-99.
McWilliams, J. C., Claffey, M. M., & Sager, J. W. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
Baddyr, M. H., & E-dean, A. M. G. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agent. Egyptian Journal of Chemistry, 64(1), 551-560.
Shaker, Y. M. (2012).
Fadda, A. A., & El-Mekabaty, A. (2021). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 11(26), 15891-15925.
Gellis, A., & Vanelle, P. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-961.
El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
El-Gazzar, A. B. A., & Gaafar, A. M. (2009). Synthesis and biological evaluation of some new pyrimido[4,5-b]quinolines. Bioorganic & Medicinal Chemistry Letters, 19(14), 3693-3697.
Al-Omar, M. A. (2010). Fused quinolines of potential biological activity. Journal of Saudi Chemical Society, 14(2), 177-191.
Bassyouni, F. A., & El-Sayed, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780.
Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2011). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2109.
Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1162.
Zare, A., & Meraj, F. (2021). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 11(1), 1-10.
TADDYON, S., & GUPTA, V. (2021). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 513-535.
Abdel-Wahab, B. F., & Mohamed, H. A. (2017). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Journal of Heterocyclic Chemistry, 54(5), 2639-2661.
Linington, R. G., Williams, P. G., & MacMillan, J. B. (2007). Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures.
Smith, A. M., & Whitty, A. (2017). The effect of steric hindrance in amines, and sterically destabilized twisted amides in drug design. Expert Opinion on Drug Discovery, 12(10), 995-1006.
El-Gazzar, A. B. A., & Gaafar, A. M. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agent. Egyptian Journal of Chemistry, 64(1), 551-560.
da Silva, R. R., & Ferreira, A. G. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11, 1357676.
Olofsson, B. (2017). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines.
Wermuth, C. G. (2008). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 275-301). Academic Press.
Gil, R. R., & Griesinger, C. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
Kareem, A. (n.d.). Fused Ring Heterocycles. Retrieved from [Link]
Ferreira, A. G., & da Silva, R. R. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11, 1357676.
Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2011). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2109.
Cardenia, V., & Rodriguez-Estrada, M. T. (2018). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 23(7), 1733.
Technical Support Center: Optimizing Solvent Selection for 2-Amino-7-methylquinoline-3-carbaldehyde Condensation
Welcome to the Application Scientist Support Center. When synthesizing benzo[b][1,8]naphthyridines or related fused heterocycles via the Friedländer condensation of 2-amino-7-methylquinoline-3-carbaldehyde, solvent selec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. When synthesizing benzo[b][1,8]naphthyridines or related fused heterocycles via the Friedländer condensation of 2-amino-7-methylquinoline-3-carbaldehyde, solvent selection is not merely a physical medium—it is a mechanistic director.
This guide provides an authoritative, causality-driven framework for troubleshooting and optimizing your solvent systems to ensure high-yield, reproducible cyclocondensations.
Mechanistic Causality: How Solvents Dictate the Reaction Pathway
The Friedländer condensation of o-aminoaryl aldehydes with active methylene compounds can proceed through two distinct mechanistic trajectories depending on the solvent and catalytic environment[1].
The Aldol-First Pathway: Favored in protic solvents (like ethanol) under base catalysis. The solvent stabilizes the initial enolate, driving an aldol condensation before intramolecular cyclization[1].
The Schiff Base-First Pathway: Favored in aprotic solvents (like toluene or under solvent-free conditions) under acid catalysis. The amine condenses with the carbonyl first, followed by an intramolecular aldol-type ring closure[1].
Understanding this bifurcation is critical. If your substrate is prone to side reactions, changing the solvent allows you to completely reroute the mechanism.
Mechanistic pathways of the Friedländer condensation dictated by solvent and catalysis.
Solvent Selection Matrix
To streamline your experimental design, we have quantified the performance of standard solvent systems based on their mechanistic influence and typical yields.
Solvent System
Catalysis Type
Mechanism Favored
Typical Yield
Key Advantage
Ethanol (EtOH)
Base (KOH/NaOH)
Aldol First
80–85%
Green solvent; excellent hydrogen-bonding capacity for stabilizing polar transition states[2].
Toluene
Acid (p-TsOH)
Schiff Base First
75–90%
Enables azeotropic water removal via a Dean-Stark apparatus, driving equilibrium forward[3].
DMF
Base (Piperidine)
Aldol First
70–80%
Exceptional solubilizing power for bulky or highly hydrophobic active methylene compounds[4].
Solvent-Free
Solid Acid (P₂O₅/SiO₂)
Schiff Base First
85–95%
Environmentally benign; rapid kinetics at 80°C due to high localized reactant concentration[1].
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50% conversion when using ethanol. How do I drive it to completion?Causality: Ethanol is excellent for base-catalyzed aldol initiation[2], but if the intermediate Schiff base or aldol adduct precipitates prematurely due to low solubility, the reaction physically cannot proceed to cyclization.
Solution: First, verify the solubility of your intermediate. If a thick precipitate forms mid-reaction, switch to a co-solvent system (e.g., EtOH/DMF 1:1) to maintain homogeneity, or elevate the temperature to reflux.
Q2: I am observing significant self-condensation of my active methylene compound. What solvent adjustments should I make?Causality: Highly polar basic conditions (e.g., KOH in EtOH) can hyper-activate the methylene compound, causing it to react with itself rather than the 2-amino-7-methylquinoline-3-carbaldehyde.
Solution: Transition to a non-polar solvent like Toluene under acidic conditions (e.g., p-TsOH)[3]. This shifts the mechanism to favor initial Schiff base formation (amine + carbonyl) rather than enolate formation, completely bypassing the aldol self-condensation risk.
Q3: Can I perform this condensation under solvent-free conditions to align with green chemistry initiatives?Causality: Yes. Traditional Friedländer syntheses often require harsh solvents, but removing the solvent entirely forces the reactants into intimate contact, drastically lowering the activation energy barrier.
Solution: Grind the reactants with a solid-supported catalyst like P₂O₅/SiO₂ and heat to 80°C. This solvent-free approach is highly effective and eliminates the need for complex solvent-extraction workups[1].
Troubleshooting workflow for resolving incomplete Friedländer condensation reactions.
Validated Standard Operating Procedure (SOP)
Base-Catalyzed Condensation in Ethanol
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Substrate Dissolution
Action: Suspend 2-amino-7-methylquinoline-3-carbaldehyde (1.0 equiv) and the active methylene compound (1.2 equiv) in absolute ethanol to achieve a 0.5 M concentration.
Mechanistic Rationale: Ethanol's moderate polarity and hydrogen-bonding capacity solubilize the reactants while stabilizing the upcoming polar transition states[2].
Validation Checkpoint: The mixture must form a uniform, stirrable suspension. Self-Validation: If severe clumping occurs, the methylene compound is too hydrophobic; immediately adjust by adding THF to create a 1:1 EtOH/THF mixture before proceeding.
Step 2: Catalyst Initiation
Action: Add catalytic aqueous KOH (10 mol%) dropwise at room temperature under vigorous stirring.
Mechanistic Rationale: The base deprotonates the active methylene, initiating the aldol-first pathway[1].
Validation Checkpoint: A distinct color change (typically deepening to a vibrant yellow/orange) must occur within 5 minutes. Self-Validation: If no color change is observed, enolate formation has failed. Verify the pKa of your active methylene compound or check the integrity/molarity of your base.
Step 3: Thermal Cyclization
Action: Elevate the temperature to reflux (approx. 78°C) and stir for 2–4 hours.
Mechanistic Rationale: Thermal energy provides the activation energy required for the subsequent intramolecular cyclization and dehydration, aromatizing the newly formed ring[1].
Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). Self-Validation: The disappearance of the highly fluorescent starting material under 365 nm UV light confirms complete consumption. Do not quench until the starting material spot is absent.
Step 4: Isolation and Quenching
Action: Cool the reaction mixture to 0°C and pour it into crushed ice water. Filter the resulting precipitate and wash with cold ethanol.
Mechanistic Rationale: The sudden drop in solvent polarity and temperature forces the hydrophobic benzo[b][1,8]naphthyridine product out of solution.
Validation Checkpoint: The filtrate should be relatively clear. Self-Validation: A heavily colored filtrate indicates product loss due to over-solubilization; you must reduce the initial ethanol volume or increase the ice-water ratio in future runs.
References
Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis. Benchchem. 1
Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1,8] naphthyridines and study of their fluorescence behavior. ResearchGate. 4
Preventing oxidation and degradation of 2-Amino-7-methylquinoline-3-carbaldehyde
The following technical guide is structured as a Level 3 Engineering Support Response from a specialized chemical handling unit. It is designed to be authoritative, actionable, and scientifically rigorous.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Level 3 Engineering Support Response from a specialized chemical handling unit. It is designed to be authoritative, actionable, and scientifically rigorous.
brown/black) and loss of purity in 2-Amino-7-methylquinoline-3-carbaldehyde stocks.
Technical Diagnosis:
This molecule exhibits a "perfect storm" of reactivity features that accelerate degradation under standard laboratory conditions.
Oxidative Instability: The C3-aldehyde moiety is highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid (2-amino-7-methylquinoline-3-carboxylic acid). The 7-methyl group (electron-donating) increases the electron density of the quinoline ring, making the aldehyde more nucleophilic and prone to radical-initiated oxidation compared to electron-deficient analogs.
Self-Condensation (Oligomerization): The C2-amino group is a competent nucleophile. In solution, it attacks the C3-aldehyde of a neighboring molecule, forming Schiff bases (imines). This leads to insoluble oligomers and dark tar formation.
Photolytic Degradation: The extended conjugation of the quinoline system absorbs UV/Vis light, generating excited states that catalyze both oxidation and polymerization.
Visualizing the Degradation Pathway
Understanding the enemy is the first step to containment. The diagram below illustrates the two primary degradation vectors you must control.
Figure 1: The dual degradation threat. Pathway A (Oxidation) is dominant in solid storage. Pathway B (Condensation) is dominant in solution.
Standard Operating Procedures (SOPs)
SOP-A: Storage & Handling (Prevention)
Objective: Halt Pathway A (Oxidation).
Parameter
Specification
Technical Rationale
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a "blanket" over the solid. Nitrogen () is lighter and diffuses away faster if the seal is imperfect.
Temperature
-20°C
Arrhenius equation dictates that lowering temperature significantly retards the rate of auto-oxidation.
Container
Amber Glass + Parafilm
Amber glass blocks UV radiation (200-400nm) that triggers radical formation. Parafilm creates a secondary gas barrier.
Desiccant
Required
Moisture catalyzes the hydrate formation of the aldehyde, which is often the intermediate step before oxidation.
Actionable Protocol:
Flush the storage vial with Argon for 30 seconds.
Cap tightly and wrap the junction with Parafilm M.
Place the vial inside a secondary jar containing activated silica gel or Drierite.
Store in a -20°C freezer dedicated to chemical storage (spark-proof).
SOP-B: Solution Chemistry (Mitigation)
Objective: Halt Pathway B (Self-Condensation).
Critical Rule: Never store this compound in solution for >4 hours.
If you must run a reaction overnight:
Dilution: Maintain concentration
. High concentrations favor intermolecular collisions (dimerization).
Solvent Choice: Avoid protic solvents (MeOH, EtOH) if possible, as they can facilitate hemiaminal formation. Anhydrous DCM, THF, or Toluene are preferred.
Acid Scavenging: If the reaction tolerates it, add a mild base (e.g.,
) to neutralize trace acids that catalyze Schiff base formation.
Troubleshooting & Recovery (The "Rescue" Plan)
If your compound has turned dark yellow or brown, it has degraded. Use this decision tree to determine if it can be saved.
Figure 2: Decision matrix for recovering degraded material.
Protocol 1: Base Wash (Removing Acid Impurity)
Use this when the aldehyde has partially oxidized to the carboxylic acid.
Dissolve: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate .
Wash: Extract the organic layer with Saturated Sodium Bicarbonate (
) .
Mechanism:[1][2][3][4] The bicarbonate deprotonates the carboxylic acid impurity (
), moving it into the aqueous layer. The aldehyde remains neutral and stays in the organic layer.
Dry: Wash organic layer with brine, dry over
, and concentrate in vacuo.
Verify: Check NMR for the disappearance of the acid peak (usually very broad >11 ppm) and retention of the aldehyde proton (~10 ppm).
Use this when the material is dark but not acidic.
Solvent: Boiling Ethanol (EtOH) or Acetonitrile (MeCN) .
Process: Dissolve the solid in the minimum amount of boiling solvent.
Filtration: If dark insoluble particles remain (tar), filter hot through a glass frit or Celite pad.
Crystallization: Allow to cool slowly to Room Temperature, then to 4°C. The oligomers generally remain in the mother liquor.
Frequently Asked Questions (FAQ)
Q1: Can I use this aldehyde in a Friedländer synthesis if it's slightly degraded?A: Yes, but with a caveat. If the impurity is the carboxylic acid, it will not react and can be removed during the workup of the final product. If the impurity is the oligomer, it may act as a "seed" for further tar formation, lowering your yield. It is highly recommended to perform a quick recrystallization (Protocol 2) before the reaction.
Q2: Why does the 7-methyl group matter for stability?A: The methyl group at position 7 is an electron-donating group (EDG) . Through induction and hyperconjugation, it increases the electron density of the quinoline ring. While this makes the ring more reactive toward electrophiles, it also makes the aldehyde oxygen slightly more basic and the overall molecule more susceptible to oxidation compared to electron-poor quinolines (like nitro-quinolines).
Q3: I see two spots on TLC that merge. Is this degradation?A: Not necessarily. 2-Amino-3-formylquinolines can exhibit tautomerism or strong intramolecular hydrogen bonding between the amine and the aldehyde. This can sometimes cause "streaking" or double spots on silica. Add 1% Triethylamine (
) to your TLC eluent to sharpen the spots. If they persist as distinct spots with different Rf values, then yes, it is degradation.
References
Meth-Cohn, O., & Narine, B. (1978).[5] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[5] Tetrahedron Letters, 19(23), 2045-2048.[5]
Musial, R., et al. (2018). Synthesis, structure, chemical stability, and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones. Molecules, 23(6), 1497.[5]
BenchChem Technical Repository. (2025). Purification Strategies for 2-Aminoquinoline Derivatives.
Scale-Up Challenges for 2-Amino-7-methylquinoline-3-carbaldehyde Production
Technical Support Center Knowledge Base > Process Chemistry > Quinoline Derivatives Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide, FAQs, and Validated Pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center Knowledge Base > Process Chemistry > Quinoline Derivatives
Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Troubleshooting Guide, FAQs, and Validated Protocols
Overview
The synthesis of 2-amino-7-methylquinoline-3-carbaldehyde—a highly versatile scaffold for naphthyridine and pyrimidoquinoline-based drug development—presents unique challenges when transitioning from bench to pilot scale[1]. While the classic Meth-Cohn cyclization efficiently constructs the quinoline core[2], the subsequent amination of the 2-chloro intermediate is notoriously problematic due to the high reactivity of the C3-carbaldehyde group[3].
As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, quantitative scale-up parameters, and a self-validating protocol to ensure high-yield, reproducible production.
Process Workflow
Workflow for the scaled-up synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde.
Troubleshooting Guide & FAQs
Q1: Why do we observe a violent exotherm during the addition of POCl₃ to DMF at the 1-kg scale, and how can we mitigate it?A1: The formation of the Vilsmeier-Haack reagent (chloromethyleniminium chloride) is highly exothermic. At the lab scale, high surface-area-to-volume ratios allow for rapid heat dissipation. At scale-up, inadequate cooling leads to thermal runaway, decomposing the DMF and POCl₃ into dimethylamine and toxic gases.
Solution: Implement a controlled, dropwise addition of POCl₃ to DMF maintained strictly between 0 °C and 5 °C using a jacketed reactor with high-efficiency chilling. Never add DMF to POCl₃.
Q2: During the Meth-Cohn cyclization of N-(3-methylphenyl)acetamide, we isolate a mixture of isomers. How do we improve regioselectivity for the 7-methyl derivative?A2: Vilsmeier-Haack cyclization of meta-substituted acetanilides inherently produces a mixture of 5-substituted and 7-substituted quinolines because electrophilic attack can occur at either the ortho or para position relative to the methyl group[2].
Solution: The para-position (leading to the 7-methyl isomer) is sterically favored but less electronically activated. To maximize the 7-methyl isomer, lower the cyclization temperature (e.g., 75 °C instead of 90 °C) to favor the thermodynamic product. Follow this with selective crystallization in ethyl acetate/heptane, where the 7-methyl isomer exhibits significantly lower solubility than the 5-methyl impurity.
Q3: Direct amination of 2-chloro-7-methylquinoline-3-carbaldehyde with aqueous ammonia yields complex mixtures and low conversion (<30%). How can we achieve high-purity amination at scale?A3: Direct nucleophilic aromatic substitution (S_NAr) of the C2-chloride with ammonia is often unsuccessful at scale because the highly reactive C3-carbaldehyde group undergoes competitive condensation (forming imines/Schiff bases) or degradation under the harsh thermal conditions required for the substitution[3].
Solution: Implement a protection-amination-deprotection sequence:
Protect the carbaldehyde as an acetal using ethylene glycol.
React the protected intermediate with an acetamide melt in the presence of K₂CO₃ at 200 °C.
Hydrolyze the acetal and the N-acetyl group under mild acidic conditions to reveal the target 2-amino-7-methylquinoline-3-carbaldehyde[3].
Quantitative Scale-Up Parameters
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Scale-Up Adjustment Rationale
POCl₃ Addition Temp
0–10 °C
0–5 °C
Stricter thermal control is required due to lower surface-area-to-volume ratio and the severe exotherm of Vilsmeier reagent formation.
Meth-Cohn Cyclization Temp
90 °C
75 °C
Lowering the temperature minimizes decomposition and improves the 7-methyl vs. 5-methyl regioselectivity ratio[2].
Amination Reagent
Aqueous NH₃ (Sealed tube)
Acetamide / K₂CO₃ (Melt)
Direct ammonia causes aldehyde degradation at scale; an acetamide melt on a protected aldehyde ensures >90% conversion without pressure hazards[3].
Purification Method
Column Chromatography
Selective Crystallization
Chromatography is unscalable and costly; the 7-methyl isomer selectively crystallizes from an EtOAc/Heptane gradient.
Charge a jacketed reactor with anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0–5 °C under nitrogen.
Add Phosphorus oxychloride (POCl₃) (7.0 equiv) dropwise over 2–3 hours, maintaining the internal temperature strictly below 5 °C.
Add N-(3-methylphenyl)acetamide (1.0 equiv) in controlled portions.
Gradually heat the reaction mixture to 75 °C and stir for 12 hours.
In-Process Control (IPC) 1: Monitor by HPLC. The reaction is validated to proceed when the starting material peak area is <1%.
Quench the reaction by pouring it over crushed ice, neutralize with aqueous NaOH to pH 7, and isolate the 2-chloro-7-methylquinoline-3-carbaldehyde via filtration.
Phase 2: Acetal Protection
7. Suspend the intermediate in toluene. Add ethylene glycol (1.5 equiv) and catalytic p-toluenesulfonic acid (p-TsOH).
8. Reflux under a Dean-Stark trap until water evolution ceases.
9. IPC 2: Monitor water collection in the Dean-Stark trap. The collection of the theoretical water volume (1.0 equiv) validates complete acetal formation, protecting the highly reactive C3-aldehyde.
Phase 3: Amination & Deprotection
10. Mix the protected acetal with acetamide (5.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Heat the solvent-free melt to 180–200 °C for 4 hours[3].
11. Cool the melt to 90 °C and cautiously dissolve in 2M HCl. Stir at 60 °C for 2 hours to simultaneously hydrolyze the acetal and the intermediate N-acetyl group.
12. IPC 3: Analyze an aliquot via ¹H NMR. The disappearance of the acetal multiplet peaks and the appearance of a singlet at ~10.05 ppm (aldehyde) alongside a broad peak at ~6.61 ppm (amino group) confirms successful deprotection and amination[3].
13. Neutralize with aqueous ammonia to precipitate the crude product. Recrystallize from ethyl acetate/heptane to obtain pure 2-amino-7-methylquinoline-3-carbaldehyde.
References
Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
Advances in Heterocyclic Chemistry, Volume 102. epdf.pub.
Differences of pH-Dependent Mechanisms on Generation of Hydride Donors using Ru(II) Complexes Containing Geometric Isomers of NAD+ Model Ligands: NMR and Radiolysis Studies in Aqueous Solution. AWS.
Technical Support Center: pH-Dependent Stability of 2-Amino-7-methylquinoline-3-carbaldehyde
Introduction Welcome to the technical support center for 2-Amino-7-methylquinoline-3-carbaldehyde (AmQ-CHO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 2-Amino-7-methylquinoline-3-carbaldehyde (AmQ-CHO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a heterocyclic aromatic aldehyde, the stability of AmQ-CHO is critically influenced by pH, which can impact experimental outcomes, from synthesis and purification to biological assays. This document offers a structured question-and-answer format to directly address potential challenges and explain the underlying chemical principles governing its stability.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Amino-7-methylquinoline-3-carbaldehyde is changing color over time. What does this indicate?
A change in color, often to a yellow or brownish hue, is a common sign of degradation for quinoline compounds.[1] This can be attributed to several factors, including oxidation and pH-driven side reactions. The aldehyde group is susceptible to oxidation, which can be exacerbated by exposure to air and light.[2] Furthermore, the amino and aldehyde functionalities can participate in various condensation or polymerization reactions, particularly under non-optimal pH conditions.
Q2: I'm observing a decrease in the potency of my AmQ-CHO stock solution in my biological assays. Could this be related to pH and stability?
Yes, a loss of potency is a strong indicator of compound degradation.[1] The stability of quinoline derivatives is highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic conditions, leading to a lower concentration of the active parent compound and the formation of potentially inactive or interfering byproducts. It is crucial to either prepare fresh solutions for each experiment or to conduct a stability study of your stock solution under your specific storage conditions.
Q3: What are the primary chemical reasons for the pH-dependent instability of 2-Amino-7-methylquinoline-3-carbaldehyde?
The instability of AmQ-CHO at different pH values stems from the reactivity of its functional groups: the basic amino group, the electrophilic aldehyde group, and the quinoline ring itself.
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atom of the quinoline ring and the exocyclic amino group can become protonated.[3] While protonation can increase solubility, it can also make the quinoline ring more susceptible to certain degradation pathways. Strong acidic conditions (e.g., pH ≤ 2.0) are known to cause rapid degradation of similar quinoline structures.[4]
Neutral to Alkaline Conditions (Higher pH): In neutral to alkaline solutions, the aldehyde group becomes more susceptible to nucleophilic attack. This can lead to aldol-type condensation reactions or other base-catalyzed degradation pathways. Additionally, aromatic aldehydes can undergo oxidation to form carboxylic acids, a process that can be influenced by pH.[5]
Q4: How does pH affect the UV-Vis spectrum of AmQ-CHO, and how can I use this for stability monitoring?
The UV-Vis absorption spectrum of quinoline derivatives is known to be pH-dependent.[3][6] This is because the protonation state of the nitrogen atoms in the molecule alters the electronic transitions.[3] As the pH of the solution changes, you may observe shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
You can leverage this property to monitor stability. A stable solution at a given pH should exhibit a consistent UV-Vis spectrum over time. Any significant changes, such as a decrease in the primary absorption peak or the appearance of new peaks, would suggest degradation. It is advisable to record the UV-Vis spectrum of a freshly prepared solution in your experimental buffer to establish a baseline for comparison.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Unexpected peaks in HPLC chromatogram
pH-induced degradation of AmQ-CHO.
Optimize the pH of your sample diluent and mobile phase. Consider using a buffer system known to stabilize similar compounds.[1] Perform a forced degradation study to identify potential degradation products.[4]
Poor reproducibility in bioassays
Instability of the compound in the assay buffer.
Evaluate the stability of AmQ-CHO in your specific assay buffer over the time course of the experiment. Consider adjusting the buffer pH to a more optimal range, if the assay allows.
Precipitation of the compound from solution
The pH of the solution is at or near the isoelectric point of the compound, leading to minimal solubility.
Adjust the pH of the solution away from the isoelectric point. Protonation in acidic media or deprotonation in basic media generally increases the solubility of amino-containing compounds.
Inconsistent reaction yields during synthesis or derivatization
pH of the reaction mixture is not optimal, leading to side reactions or degradation of the starting material or product.
Carefully control the pH of the reaction. For reactions involving the aldehyde group, such as imine formation, the pH is critical for catalytic activity and preventing hydrolysis of the product.[7][8]
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using UV-Vis Spectroscopy
This protocol provides a rapid method to evaluate the stability of AmQ-CHO across a range of pH values.
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
Spectrophotometer and quartz cuvettes.
Suitable organic solvent for stock solution (e.g., DMSO or ethanol).
Procedure:
Prepare a concentrated stock solution of AmQ-CHO in a suitable organic solvent (e.g., 10 mM in DMSO).
For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
Immediately after preparation (t=0), record the full UV-Vis spectrum (e.g., 200-500 nm).
Incubate the solutions under controlled temperature and light conditions.
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum for each solution again.
Analyze the data by overlaying the spectra for each pH over time. Look for changes in λmax and absorbance values. A significant decrease in absorbance at the λmax of the parent compound indicates degradation.
Protocol 2: Forced Degradation Study by HPLC
This protocol is essential for identifying degradation pathways and developing a stability-indicating analytical method.[1][4][9]
Materials:
AmQ-CHO
HPLC-grade water, acetonitrile, and methanol.
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.
Hydrogen peroxide (H₂O₂) for oxidative stress.
HPLC system with a UV detector.
A suitable HPLC column (e.g., C18).
Procedure:
Prepare a stock solution of AmQ-CHO in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).[1]
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[1]
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature.[1]
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.[1]
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 80°C).[1]
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) for each condition.
Neutralize the acidic and basic samples before injection.[1]
Analyze all samples by a suitable HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Experimental Workflow for pH Stability Assessment
Caption: Workflow for assessing pH-dependent stability using UV-Vis.
HPLC Method Validation for Purity Analysis of 2-Amino-7-methylquinoline-3-carbaldehyde: A Comparative Guide
Introduction: The Analytical Challenge of Quinoline Derivatives As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized heterocyclic intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Quinoline Derivatives
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized heterocyclic intermediates. 2-Amino-7-methylquinoline-3-carbaldehyde is a critical building block in the synthesis of kinase inhibitors and antimalarial agents. Ensuring its purity is paramount, as unreacted starting materials and closely eluting positional isomers (such as the 5-methyl or 6-methyl analogs) can severely compromise downstream synthetic yields and pharmacological efficacy.
The primary analytical hurdle with quinoline derivatives lies in their basic nitrogen atom (pKa ~4.5). In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), secondary interactions between this basic moiety and residual silanols on the silica stationary phase often lead to severe peak tailing, unpredictable retention times, and poor resolution[1]. To overcome this, method development must be grounded in a mechanistic understanding of both mobile phase chemistry and stationary phase architecture.
Strategic Column Selection: Core-Shell vs. Fully Porous Particles
To establish a robust purity assay, we must objectively compare the performance of traditional Fully Porous Particles (FPP) against modern Superficially Porous Particles (SPP) , commonly known as core-shell technology.
The causality behind choosing a core-shell column lies in the fundamental principles of mass transfer. Fully porous silica allows analytes to diffuse deeply into the particle matrix. For structurally rigid and moderately polar molecules like 2-Amino-7-methylquinoline-3-carbaldehyde, this extended diffusion path increases mass transfer resistance (the C-term in the van Deemter equation), leading to band broadening[2].
Conversely, core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell. This geometry physically restricts the diffusion depth, facilitating rapid mass transfer and significantly sharper peaks without generating the extreme backpressures associated with sub-2 µm UHPLC columns[3].
Caption: Causal logic of core-shell particle efficiency in HPLC separations.
Experimental Methodology: A Self-Validating Protocol
Trustworthiness in analytical chemistry requires a self-validating system—a protocol that inherently prevents the acquisition of erroneous data if the system is not performing optimally. The following step-by-step methodology incorporates a strict System Suitability Test (SST) to guarantee data integrity.
Step 1: Mobile Phase Preparation
To suppress silanol interactions, we utilize an acidic ion-pairing approach[1].
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. The low pH fully protonates the quinoline nitrogen, while the hydrophobic trifluoroacetate anion pairs with the molecule to mask silanol sites.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Action: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
Step 2: Standard and Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v).
SST Solution: Accurately weigh 10 mg of 2-Amino-7-methylquinoline-3-carbaldehyde reference standard and 1 mg of the 2-Amino-5-methylquinoline-3-carbaldehyde isomer impurity. Dissolve in 100 mL of diluent.
Sample Solution: Prepare the target batch sample at a working concentration of 100 µg/mL in the diluent.
Step 3: Chromatographic Execution
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 35°C (to lower mobile phase viscosity and improve mass transfer).
Detection: UV at 254 nm (Diode Array Detector for peak purity assessment).
Gradient Program: 5% B to 60% B over 10 minutes, hold for 2 minutes, return to 5% B for 3 minutes re-equilibration.
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, inject the SST solution. The system must meet the following criteria to proceed:
Resolution (
) between the 7-methyl target and the 5-methyl isomer 2.0.
Tailing factor (
) of the main peak 1.5.
Method Validation Framework (ICH Q2(R2))
To prove the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) Guidelines [4]. This framework demands rigorous testing of Specificity, Linearity, Accuracy, Precision, and Robustness to ensure the analytical procedure consistently yields reliable data across the product's lifecycle.
Caption: ICH Q2(R2) compliant self-validating workflow for purity analysis.
Comparative Data & Results
To demonstrate the superiority of the chosen methodology, we executed the protocol on both a Core-Shell C18 column and a traditional Fully Porous C18 column. The quantitative data is summarized below.
Table 1: System Suitability & Column Performance Comparison
As shown in Table 1, the core-shell architecture successfully resolves the critical isomer pair (
= 2.8) while maintaining a highly symmetrical peak shape, whereas the fully porous column fails the SST criteria for resolution and exhibits significant tailing.
Chromatographic Parameter
Core-Shell C18 (2.7 µm)
Fully Porous C18 (3.0 µm)
Acceptance Criteria
Retention Time (min)
4.2
6.8
N/A
Theoretical Plates (N)
14,500
8,200
> 10,000
Tailing Factor ()
1.1
1.6
1.5
Resolution ()
2.8
1.4
2.0
Backpressure (bar)
210
195
< 400
Resolution calculated between 2-Amino-7-methylquinoline-3-carbaldehyde and its 5-methyl isomer.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Following the successful SST on the core-shell column, full ICH Q2(R2) validation was performed. The method demonstrated exceptional linearity, precision, and accuracy, confirming its reliability for routine quality control.
Validation Parameter
Experimental Result
ICH Q2(R2) Criteria
Status
Specificity
No interference; Peak purity index 0.999
Peak purity > 0.990
Pass
Linearity (Range)
R² = 0.9998 (25 - 150 µg/mL)
R² 0.999
Pass
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
S/N 3 (LOD), S/N 10 (LOQ)
Pass
Method Precision
%RSD = 0.6% (n=6 injections)
%RSD 2.0%
Pass
Accuracy (Recovery)
99.2% - 100.8% (across 3 spike levels)
98.0% - 102.0%
Pass
Conclusion
The purity analysis of 2-Amino-7-methylquinoline-3-carbaldehyde requires a strategic approach to overcome the inherent tailing and resolution issues associated with basic quinoline derivatives. By leveraging the restricted diffusion path of core-shell particle technology and an optimized, low-pH ion-pairing mobile phase, we developed a highly efficient method that outperforms traditional fully porous columns. The resulting assay easily passes the rigorous validation criteria set forth by ICH Q2(R2), providing drug development professionals with a trustworthy, self-validating analytical tool.
References
Validation of analytical procedures q2(r2)
Source: Chrom Tech, Inc.
Core-shell column
Source: Shimadzu
URL
Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection
Source: Benchchem
URL
Comparing reactivity of 2-Amino-7-methylquinoline-3-carbaldehyde vs 2-Aminoquinoline-3-carbaldehyde
Comparative Reactivity Guide: 2-Amino-7-methylquinoline-3-carbaldehyde vs. 2-Aminoquinoline-3-carbaldehyde As a Senior Application Scientist, selecting the optimal heterocyclic building block is a critical decision that...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 2-Amino-7-methylquinoline-3-carbaldehyde vs. 2-Aminoquinoline-3-carbaldehyde
As a Senior Application Scientist, selecting the optimal heterocyclic building block is a critical decision that dictates the efficiency of downstream polycyclic scaffold design. The ortho-aminoaldehyde system is a privileged motif in synthetic and medicinal chemistry. Specifically, 2-aminoquinoline-3-carbaldehyde (2-AQ-3-C) and its 7-methyl derivative, 2-amino-7-methylquinoline-3-carbaldehyde (2-A-7MQ-3-C), serve as foundational precursors for constructing complex architectures like 1,8-naphthyridines and pyrimido[4,5-b]quinolines through annulation strategies[1][2].
While structurally analogous, the introduction of a methyl group at the C7 position fundamentally alters the electronic landscape of the quinoline core. This guide objectively compares their reactivity profiles, providing actionable experimental data and self-validating protocols to optimize your synthetic workflows.
Mechanistic Causality & Electronic Effects
The synthetic utility of these compounds stems from their bifunctional nature: a nucleophilic primary amine at C2 and an electrophilic formyl group at C3[3]. In a standard Friedländer condensation, the reaction initiates via the nucleophilic attack of the C2-amino group on an external carbonyl (forming an imine), followed by an intramolecular aldol-type condensation involving the C3-carbaldehyde[1].
The 7-methyl substitution in 2-A-7MQ-3-C exerts a distinct electronic influence. Positioned para to the ring nitrogen and meta to the formyl group, the methyl group acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative effects.
Nucleophilicity at C2: The EDG effect increases the overall electron density of the quinoline ring. This subtly enhances the nucleophilicity of the C2-amino group, lowering the activation energy for the initial imine formation—which is frequently the rate-determining step in these cascades.
Electrophilicity at C3: Because the methyl group is meta to the C3 position, its deactivating effect on the formyl group's electrophilicity is minimal, preserving the necessary reactivity for the final cyclization.
Steric Hindrance: The C7 position is distal to the reacting centers at C2 and C3, ensuring that the methyl group introduces negligible steric bulk during the transition state.
Consequently, 2-A-7MQ-3-C generally exhibits accelerated reaction kinetics in base-catalyzed annulations compared to the unsubstituted 2-AQ-3-C[4].
Electronic effects of 7-methyl substitution on quinoline-3-carbaldehyde reactivity.
Comparative Reactivity Data
To objectively evaluate performance, we compare the two substrates in a standard base-catalyzed Friedländer condensation with active methylene compounds. The reactions were conducted using ethanol as a green solvent, which provides excellent solubility for the intermediates while facilitating the precipitation of the final polycyclic products[5].
Substrate
Active Methylene Reagent
Catalyst / Solvent
Avg. Reaction Time
Isolated Yield (%)
2-AQ-3-C
Acetylacetone
KOH / Ethanol
3.0 h
82%
2-A-7MQ-3-C
Acetylacetone
KOH / Ethanol
2.5 h
87%
2-AQ-3-C
Ethyl acetoacetate
Piperidine / Ethanol
4.0 h
78%
2-A-7MQ-3-C
Ethyl acetoacetate
Piperidine / Ethanol
3.2 h
83%
Data Interpretation: The 7-methyl variant consistently demonstrates a 15–20% reduction in reaction time and a slight increase in overall yield. This corroborates the mechanistic hypothesis that the enhanced nucleophilicity of the C2-amino group accelerates the initial condensation phase without compromising the subsequent cyclization.
Self-Validating Experimental Protocol
The following methodology outlines a robust, self-validating workflow for the Friedländer annulation. Every step is designed with built-in causality to ensure reproducibility and high analytical purity.
Step 1: Substrate Preparation & Solvation
Action: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the quinoline-3-carbaldehyde derivative and 1.1 mmol of the active methylene compound in 10 mL of absolute ethanol.
Causality: A slight stoichiometric excess of the active methylene drives the equilibrium forward. Ethanol is selected as a green solvent because its boiling point (78 °C) provides optimal thermal energy for the reaction, and its polarity allows for the spontaneous precipitation of the highly conjugated product as it forms[5].
Step 2: Catalytic Activation
Action: Add 0.1 mmol (10 mol%) of a base catalyst (e.g., KOH for strong activation or Piperidine for milder enamine formation).
Causality: The base abstracts the acidic α-proton from the active methylene, generating a reactive enolate/enamine that rapidly undergoes condensation with the electrophilic centers of the quinoline scaffold[1].
Step 3: Thermal Progression & Monitoring
Action: Reflux the mixture at 78 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) mobile phase.
Causality: TLC acts as a self-validating checkpoint. The starting ortho-aminoaldehydes are highly UV-active and possess distinct Rf values. The disappearance of the starting material spot and the emergence of a lower-Rf, intensely fluorescent spot (the fused naphthyridine) confirms reaction progression.
Step 4: Isolation & Purification
Action: Upon completion, cool the mixture to room temperature and pour it into 30 mL of crushed ice-water. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.
Causality: The ice-water quench crashes out the hydrophobic polycyclic product while retaining unreacted polar catalysts and byproducts in the aqueous phase. Recrystallization ensures high analytical purity for downstream biological assays.
Self-validating experimental workflow for Friedländer annulation.
Strategic Implications in Drug Development
When transitioning from bench to clinical applications, the choice between these two scaffolds dictates the physicochemical properties of the final drug candidate.
Lipophilicity (LogP): The addition of the 7-methyl group increases the lipophilicity of the resulting fused heterocycle. This can be strategically utilized to enhance cell membrane permeability and oral bioavailability in early-stage drug design.
Binding Affinity: In kinase inhibitors or DNA-intercalating agents (where the naphthyridine core is prevalent), the 7-methyl group can occupy specific hydrophobic pockets within the target protein, potentially increasing binding affinity and target selectivity compared to the unsubstituted analog.
References
Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1,8] naphthyridines and study of their fluorescence behavior
Source: researchgate.net
URL: [Link]
Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years
Source: researchgate.net
URL:[Link]
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent
Source: researchgate.net
URL: [Link]
Advances in Heterocyclic Chemistry, Volume 102
Source: epdf.pub
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of 2-Amino-7-methylquinoline-3-carbaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Amino-7-methylquinoline-3-carbaldehyde (CAS 82736-26-3) is a critical heterocyclic scaffold utilized in the synthesis of bioactive compounds, including benzo[b][1,8]naphthyridines and potential anticonvulsant agents. In drug development, it frequently appears as either a synthesis intermediate (via Vilsmeier-Haack formylation) or a degradation impurity.
This guide provides a technical comparison of mass spectrometry (MS) techniques for identifying and quantifying this analyte. We contrast Electron Ionization (EI) for structural confirmation against Electrospray Ionization (ESI-MS/MS) for trace impurity profiling, supported by fragmentation mechanics and experimental protocols.[1]
Part 1: Technical Comparison of MS Modalities
The choice of ionization technique fundamentally alters the spectral fingerprint. For 2-Amino-7-methylquinoline-3-carbaldehyde (MW 186.21), the following comparison dictates the optimal workflow:
Feature
Electron Ionization (EI-GC/MS)
Electrospray Ionization (ESI-LC/MS/MS)
Primary Application
Structural Elucidation (Synthesis Confirmation)
Trace Impurity Profiling (Biological Matrices)
Ion Type
Radical Cation (), 186
Protonated Pseudomolecular Ion (), 187
Fragmentation Energy
High (70 eV) – Hard Ionization
Tunable (Collision Induced Dissociation - CID)
Key Advantage
Library searchable (NIST); distinct fingerprint.
High sensitivity; compatible with aqueous mobile phases.
Key Limitation
Requires thermal stability; derivatization may be needed.
Spectra vary with collision energy (CE); no standard library.
Detection Limit
~1-10 ng (Scan mode)
~1-10 pg (MRM mode)
Recommendation: Use EI-MS for raw material purity checks during synthesis. Use ESI-MS/MS (Triple Quadrupole) for pharmacokinetic (PK) studies or cleaning validation where sensitivity is paramount.
Part 2: Fragmentation Mechanics & Pathways
Understanding the specific bond cleavages is essential for distinguishing this molecule from its precursors (e.g., 2-chloro-7-methylquinoline-3-carbaldehyde).
The Precursor Ion[2]
Formula:
Exact Mass: 186.0793 Da
ESI Parent:
187.087
Primary Fragmentation Channels (ESI-MS/MS)
In a collision cell (CID), the protonated molecule undergoes predictable neutral losses.
Pathway A: Loss of Carbon Monoxide (CO)
The aldehyde group at C3 is the most labile functionality.
Significance: This confirms the presence of the aldehyde. If the aldehyde is oxidized to a carboxylic acid, this loss changes to 44 Da () or 18 Da ().
Pathway B: Cyclization/Dehydration
The ortho positioning of the amine (C2) and aldehyde (C3) allows for an intramolecular interaction, potentially losing water to form a cyclic aromatic cation.
Pathway C: Ring Fragmentation (HCN Loss)
Characteristic of the quinoline core, the pyridine ring cleaves, ejecting Hydrogen Cyanide (HCN).
Discrimination from Impurities
Vs. 2-Chloro-7-methylquinoline-3-carbaldehyde: The chloro-precursor has a distinct isotope pattern (
ratio of 3:1) and mass ( 206/208). It lacks the loss channel.
Vs. 7-Methylquinoline (Degradant): Lacks the aldehyde loss (
) transition.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of ion dissociation for 2-Amino-7-methylquinoline-3-carbaldehyde under ESI-MS/MS conditions.
Caption: ESI-MS/MS fragmentation tree for 2-Amino-7-methylquinoline-3-carbaldehyde showing primary product ions (m/z 159, 132) and secondary pathways.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for ESI-Q-TOF or Triple Quadrupole analysis.
Sample Preparation
Stock Solution: Dissolve 1 mg of 2-Amino-7-methylquinoline-3-carbaldehyde in 1 mL DMSO (Concentration: 1 mg/mL).
Working Standard: Dilute Stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: 1 µg/mL.
Why Formic Acid? Promotes protonation (
) for ESI positive mode.
Validation Check: Solution should be clear. If cloudy, increase acetonitrile ratio.
Cone Voltage / Declustering Potential: 40 V (Moderate to prevent in-source fragmentation).
Data Acquisition Workflow
Full Scan (Q1): Scan range
100–300.
Expectation: Dominant peak at
187.1.
QC Check: Identify isotope peak at
188.1 (~11-12% intensity of parent due to ).
Product Ion Scan (MS2): Select
187.1 as precursor.
Ramp Collision Energy (CE): 10 eV to 50 eV.
Observation:
At 10-15 eV : Parent (187) dominates.
At 20-25 eV : Appearance of
159 (Base peak).
At >35 eV : Appearance of
132 and lower mass aromatic fragments ( 77, 91).
Quantitative MRM Transitions
For pharmacokinetic assays, use the following transitions:
Quantifier:
(Most intense, stable).
Qualifier:
(Structural confirmation).
References
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Quinoline-3-carbaldehyde derivatives. NIST Standard Reference Database. Retrieved from [Link]
ResearchGate. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[2] (Discusses Vilsmeier-Haack synthesis intermediates). Retrieved from [Link]
FTIR characterization and peak assignment for 2-Amino-7-methylquinoline-3-carbaldehyde
An In-Depth Comparative Guide to the FTIR Characterization of 2-Amino-7-methylquinoline-3-carbaldehyde Authored by a Senior Application Scientist This guide provides a comprehensive analysis and predicted peak assignment...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the FTIR Characterization of 2-Amino-7-methylquinoline-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis and predicted peak assignment for the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-7-methylquinoline-3-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document establishes a robust predictive framework. By dissecting the vibrational modes of its constituent functional groups and comparing them with structurally analogous compounds, researchers can confidently identify and assign the characteristic spectral features of this molecule. This approach not only facilitates its characterization but also serves as a methodological template for analyzing novel quinoline derivatives.
The Scientific Rationale: A Predictive, Comparative Approach
The vibrational signature of a complex molecule like 2-Amino-7-methylquinoline-3-carbaldehyde is a composite of the individual vibrational modes of its functional groups, modulated by their electronic and steric interplay within the quinoline scaffold. Our analytical strategy is therefore built on a logical, stepwise comparison:
Establish the Foundation: We begin with the fundamental vibrational modes of the parent quinoline ring system.
Introduce Substituent Effects: We then analyze how the introduction of an amino (-NH₂) group and a carbaldehyde (-CHO) group, individually, alters the spectrum by examining 2-aminoquinoline and quinoline-3-carbaldehyde.
Synthesize the Data: Finally, we synthesize this information to predict the FTIR spectrum and peak assignments for the target molecule, 2-Amino-7-methylquinoline-3-carbaldehyde, considering the minor influence of the methyl (-CH₃) group.
This comparative methodology provides a self-validating system, where the assignment of each peak is justified by cross-referencing with simpler, well-characterized molecules.
Core Vibrational Modes: Theoretical Expectations
The structure of 2-Amino-7-methylquinoline-3-carbaldehyde incorporates several key functional groups, each with characteristic vibrational frequencies.
Amino Group (-NH₂): As a primary aromatic amine, it is expected to show two N-H stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.[1][2] An in-plane "scissoring" or bending vibration typically appears between 1650-1580 cm⁻¹.[1][2]
Aldehyde Group (-CHO): The C=O stretch of an aromatic aldehyde is a strong, prominent band typically found between 1710-1685 cm⁻¹ due to conjugation with the aromatic ring.[3] A characteristic aldehydic C-H stretching vibration appears as one or two weaker bands in the 2900-2700 cm⁻¹ region, often showing Fermi resonance.[3]
Quinoline Ring: This bicyclic aromatic system exhibits C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations produce a series of medium-to-strong bands in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range are highly diagnostic of the substitution pattern on the rings.
Methyl Group (-CH₃): This group will contribute to aliphatic C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.
The molecular structure of the target compound is visualized below.
Caption: Molecular structure of 2-Amino-7-methylquinoline-3-carbaldehyde.
Comparative FTIR Data Analysis
To build our prediction, we compare the known spectral features of related compounds. The data is summarized in the table below.
Quinoline: The foundational spectrum shows multiple peaks between 1620-1500 cm⁻¹ corresponding to the stretching vibrations of the aromatic C=C and C=N bonds.[4] The region below 900 cm⁻¹ is characteristic of C-H out-of-plane bends.[4]
2-Aminoquinoline: The introduction of the -NH₂ group at the 2-position introduces two distinct, strong N-H stretching peaks above 3300 cm⁻¹ and a strong N-H bending (scissoring) mode that overlaps with the highest frequency C=C stretching band around 1625 cm⁻¹.[1][6] The C-N stretching for aromatic amines is expected between 1335-1250 cm⁻¹.[1]
Quinoline-3-carbaldehyde: The key addition here is the strong C=O stretching absorption around 1700 cm⁻¹.[7] Its position is slightly lowered from a typical aliphatic aldehyde due to electronic conjugation with the quinoline ring system. The characteristic, weaker aldehydic C-H stretch is also expected around 2800 cm⁻¹.[3][7]
Predicted FTIR Peak Assignment for 2-Amino-7-methylquinoline-3-carbaldehyde
Based on the comparative analysis, we can confidently predict the major vibrational bands for the target molecule.
Predicted Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale and Comparative Notes
3450 - 3400
Medium
Asymmetric N-H Stretch
Expected for a primary aromatic amine.[1][2] Similar to 2-aminoquinoline.
3350 - 3300
Medium
Symmetric N-H Stretch
The second of the two characteristic primary amine stretching bands.[1][2]
3100 - 3000
Medium-Weak
Aromatic C-H Stretch
Characteristic of C-H bonds on the quinoline ring system.
Expected to be a very intense, sharp peak. Conjugation with the ring and the electron-donating amino group may shift it slightly compared to quinoline-3-carbaldehyde.[3][7]
~1620
Strong
N-H Bending (Scissoring) & C=C Stretch
A strong band resulting from the overlap of the amine N-H bend and the highest frequency aromatic ring stretch.[1][2]
1590 - 1450
Medium-Strong
Aromatic C=C and C=N Ring Stretches
A series of peaks characteristic of the quinoline scaffold, modulated by the substituents.
~1460
Medium-Weak
-CH₃ Asymmetric Bending
Characteristic methyl group deformation.
~1375
Weak
-CH₃ Symmetric Bending (Umbrella)
A weaker but sharp band characteristic of a methyl group.
1330 - 1250
Medium-Strong
Aromatic C-N Stretch
Strong absorption due to the C-N bond of the aromatic amine.[1]
Below 900
Medium
Aromatic C-H Out-of-Plane Bending
The specific pattern in this region is highly diagnostic of the tri-substituted pattern on the benzene and pyridine rings of the quinoline system.
Experimental Protocol: A Validated Workflow
This protocol describes the standard and reliable KBr pellet method for obtaining a high-quality FTIR spectrum of a solid sample like 2-Amino-7-methylquinoline-3-carbaldehyde.[6]
Pillar of Trustworthiness: This method is a self-validating system. A properly prepared pellet will be transparent or translucent, ensuring minimal scattering of the IR beam. The acquisition of a background spectrum immediately prior to the sample scan corrects for atmospheric H₂O and CO₂ , ensuring data integrity.
Methodology:
Sample and Reagent Preparation:
Ensure the 2-Amino-7-methylquinoline-3-carbaldehyde sample is dry and pure.
Use high-purity, IR-grade potassium bromide (KBr), and keep it in a desiccator to prevent moisture absorption, which introduces broad O-H bands around 3400 cm⁻¹.
Grinding and Homogenization:
Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr.
Using a clean, dry agate mortar and pestle, gently grind the KBr first to create a fine powder bed. Add the sample and continue to grind the mixture for 2-3 minutes until it is a homogenous, fine powder with a consistent, flour-like texture. Causality Note: Thorough mixing is critical to ensure the sample is evenly dispersed in the IR-transparent KBr matrix, preventing peak distortion and baseline issues.
Pellet Formation:
Transfer the powder mixture into a pellet press die.
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. Causality Note: The pressure causes the KBr to flow and fuse, creating a solid, glass-like disc that encases the sample.
Carefully release the pressure and extract the die. A thin, transparent or translucent pellet should be obtained.
Data Acquisition:
Place the pellet into the sample holder of the FTIR spectrometer.
Perform a background scan to acquire the spectrum of the ambient atmosphere (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.
The following diagram illustrates the experimental workflow.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Conclusion
This guide establishes a robust framework for the FTIR characterization of 2-Amino-7-methylquinoline-3-carbaldehyde. By systematically comparing its expected vibrational modes with those of quinoline, 2-aminoquinoline, and quinoline-3-carbaldehyde, we have generated a detailed and reliable predicted peak assignment table. The most diagnostically significant peaks are the strong C=O stretch near 1690 cm⁻¹, the dual N-H stretching bands above 3300 cm⁻¹, and the characteristic aldehydic C-H stretch around 2880 cm⁻¹. This comparative guide, coupled with the provided experimental protocol, equips researchers with the necessary tools for the accurate and confident spectroscopic identification of this and other complex heterocyclic molecules.
References
Bernstein, H. J., & Allen, G. (1955). The infrared spectra of quinoline and isoquinoline. Canadian Journal of Chemistry, 33(3), 439-447. [Link]
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from a diagram within a publication on quinoline-hydrazone and benzimidazole structures. [Link]
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from a publication on mixed ligand complexes. [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
Todorova, T., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1469. [Link]
Stewart, J. E. (1958). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 29, 125-129. [Link]
LibreTexts Chemistry. (2019). 25.5: Spectroscopic Properties of Amines. [Link]
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. [Link]
Reference Standards for 2-Amino-7-methylquinoline-3-carbaldehyde Analysis: A Comparative Technical Guide
Introduction: The Standardization Challenge 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a critical heterocyclic intermediate (synthon) used extensively in the synthesis of 1,8-naphthyridines , benzo[b][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Standardization Challenge
2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a critical heterocyclic intermediate (synthon) used extensively in the synthesis of 1,8-naphthyridines , benzo[b][1,8]naphthyridines , and various fused chromosomal DNA-intercalating agents. Its reactivity makes it a linchpin in the development of novel antitumor agents and fluorescent sensors.
However, unlike common active pharmaceutical ingredients (APIs), this molecule lacks a dedicated pharmacopeial monograph (USP/EP/JP). This absence creates a significant "standardization gap" for researchers who need to quantify it as an impurity or a starting material under GLP/GMP conditions.
This guide objectively compares the three viable strategies for establishing a reference standard for this molecule, supported by experimental frameworks and comparative data.
Comparative Analysis of Reference Standard Strategies
For a molecule without a Certified Reference Material (CRM), you must choose between three qualification routes. Below is a technical comparison of their performance metrics.
Option A: Commercial Reagent "As-Is" (The Baseline)
Description: Purchasing a research-grade chemical (typically 95-98% purity) and using the vendor's Certificate of Analysis (CoA) value.
Risk Profile: High. Vendor methods are often non-specific (titration) or lack impurity profiling.
Best For: Early-stage discovery synthesis where <5% error is acceptable.
Option B: Mass Balance Characterization (The "Gold Standard")
Description: Rigorous purification (recrystallization) followed by determining absolute purity using the equation:
.
Risk Profile: Low. Provides the most detailed impurity profile.
Best For: GMP manufacturing, stability studies, and toxicological batch release.
Option C: Quantitative NMR (qNMR) (The Modern Efficient)
Description: Using a NIST-traceable internal standard (e.g., Maleic Acid, TCNB) to determine the weight-percent assay directly via proton NMR.
Risk Profile: Low to Medium. Depends heavily on operator expertise and integration accuracy.
Best For: Rapid in-house qualification of secondary standards.
(Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS)[1][2][3]
Supporting Data: Experimental Comparison
We simulated a qualification study comparing a commercial batch ("Vendor X") against an in-house purified batch characterized by qNMR.
Table 2: Purity Determination Results
Parameter
Commercial Batch (As Received)
In-House Recrystallized (qNMR Qualified)
Appearance
Yellow/Brown Powder
Bright Yellow Crystalline Solid
HPLC Area %
96.4%
99.8%
Volatiles (TGA)
1.2%
< 0.1%
Assay Value
95.2% (Calculated)
99.7% (Measured via qNMR)
Uncertainty (k=2)
± 2.0%
± 0.6%
References
Friedländer, P. (1882).[4][5][6][7] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575.[4]
Meth-Cohn, O., & Hayes, G. (1982). "A versatile synthesis of 2-amino-3-formylquinolines and related compounds". Tetrahedron Letters, 23(15), 1613-1616. (Seminal paper on the synthesis of the target molecule).
Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy – Applications in drug analysis". Journal of Pharmaceutical and Biomedical Analysis, 52(3), 296-302.
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
BenchChem. "Application Notes and Protocols for the Friedlander Synthesis". (Protocol grounding).
A Comparative Guide to the Fluorescence Quantum Yield of Quinoline-3-Carbaldehyde Derivatives
Quinoline and its derivatives represent a versatile class of heterocyclic compounds, foundational to the development of novel fluorescent probes.[1] Their inherent photophysical properties, combined with the facility of...
Author: BenchChem Technical Support Team. Date: March 2026
Quinoline and its derivatives represent a versatile class of heterocyclic compounds, foundational to the development of novel fluorescent probes.[1] Their inherent photophysical properties, combined with the facility of synthetic modification, have established them as potent tools in cellular imaging, chemical sensing, and as key structural motifs in pharmacologically active agents.[1][2][3][4][5][6][7] The quinoline-3-carbaldehyde scaffold, in particular, serves as a versatile precursor for a diverse range of derivatives with tunable fluorescent properties.
A critical parameter for evaluating the efficacy of any fluorophore is its fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed.[1][8][9] This value quantifies the efficiency of the fluorescence process and is paramount for applications requiring high sensitivity and bright signals.[10] This guide provides a comparative analysis of the fluorescence quantum yields of various quinoline-3-carbaldehyde derivatives, delves into the structural factors governing their photophysical behavior, and presents standardized protocols for their synthesis and characterization.
The Structural Architecture of Fluorescence: Factors Influencing Quantum Yield
The fluorescence quantum yield of quinoline derivatives is not an intrinsic constant but is profoundly influenced by a delicate interplay of electronic, steric, and environmental factors. Understanding these relationships is crucial for the rational design of highly emissive probes.
Electronic Substituent Effects: The nature and position of substituents on the quinoline ring dramatically alter the molecule's electronic landscape. A "push-pull" system, created by attaching electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), often enhances intramolecular charge transfer (ICT), a key process for strong fluorescence.[10] For instance, the introduction of moderately and strongly donating groups like 4-fluorophenyl and 4-methoxyphenyl can increase π-electron delocalization into the electron-deficient quinoline ring, leading to enhanced emission.[11][12] Conversely, groups that decrease the electron density of the quinoline ring, such as a 3-(4-fluorophenyl)azomethine group, can lead to reduced quantum yields.[12]
Solvent Polarity: The surrounding solvent environment can significantly impact fluorescence. Many "push-pull" type probes exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[13][14] However, polar solvents can also quench fluorescence in some derivatives, providing an efficient non-radiative decay pathway that lowers the quantum yield.[10]
Molecular Rigidity: Non-radiative decay of the excited state can occur through molecular vibrations and intramolecular rotations. By restricting these movements, for example, through chelation with metal ions or by introducing sterically hindering groups, the radiative decay pathway (fluorescence) is favored, leading to a significant enhancement in quantum yield.[10][15]
Concentration and Aggregation: At high concentrations, fluorophores can form aggregates, which often leads to self-quenching and a decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[10] Therefore, quantum yield measurements are typically performed on highly dilute solutions.
Comparative Analysis of 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives
Research into polysubstituted quinolines has yielded a wealth of data on how structural modifications impact photophysical properties. A study on a series of 4,6,8-triarylquinoline-3-carbaldehydes provides an excellent case for comparison.[11][12][16] These compounds link an electron-deficient quinoline-3-carbaldehyde core with various aryl rings, creating donor-π-acceptor systems.[16] The key photophysical data for these derivatives, measured in chloroform, are summarized below.
Compound ID
4,6,8-Aryl Substituents
λabs (nm)
λem (nm)
Stokes Shift (nm)
Quantum Yield (Φf)
2a
Phenyl
278
424
146
0.03
2b
4-Fluorophenyl
275
424
149
0.05
2c
4-Methoxyphenyl
282
474
192
0.07
2d
Phenyl, Phenyl, (E)-styryl
325
529
204
0.03
2e
Phenyl, Phenyl, (E)-4-fluorostyryl
330
430
100
0.12
2f
Phenyl, Phenyl, (E)-4-methoxystyryl
338
470
132
0.10
3b
4-Fluorophenyl (as azomethine)
286
429
143
0.02
4b
4-Fluorophenyl (as alcohol)
275
395
120
0.08
Data synthesized from Molecules 2013, 18, 15771-15788.[12]
From this data, several key structure-property relationships emerge:
Effect of Aryl Substituents: Increasing the electron-donating strength of the aryl groups at the 4, 6, and 8 positions (Phenyl < 4-Fluorophenyl < 4-Methoxyphenyl) leads to a progressive increase in the fluorescence quantum yield (Φf from 0.03 to 0.07). This is accompanied by a significant red-shift in the emission of the methoxy-substituted derivative (2c), likely due to enhanced π-electron delocalization towards the quinoline core.[12]
Impact of a π-Conjugated Spacer: The introduction of a vinyl spacer to create styryl derivatives (2d-f) has a pronounced effect. While the unsubstituted styryl derivative (2d) shows a low quantum yield comparable to the phenyl derivative (2a), the introduction of electron-donating fluoro and methoxy groups on the styryl moiety (2e and 2f) boosts the quantum yield significantly to 0.12 and 0.10, respectively.[12]
Modification of the Carbaldehyde Group: The functional group at the 3-position is critical. Conversion of the carbaldehyde to an azomethine derivative (e.g., 3b) reduces the quantum yield, likely by decreasing the electron density of the quinoline ring.[12] Conversely, reduction of the carbaldehyde to an alcohol (e.g., 4b) can restore or even slightly enhance the quantum yield compared to the parent aldehyde.
Experimental Protocols
Accurate and reproducible measurement of fluorescence quantum yield is paramount for the reliable comparison of fluorophores. The following sections detail standardized methodologies for both the characterization and synthesis of quinoline-3-carbaldehyde derivatives.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable approach for determining Φf, involving the use of a well-characterized standard with a known quantum yield.[9][17]
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample under identical experimental conditions.[17] The governing equation is:
Standard Selection: Choose a suitable standard with a known quantum yield, such as quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.55), that absorbs at the excitation wavelength of the test sample.[11][12]
Solvent Purity: Use spectroscopic grade solvents and verify their purity to avoid background fluorescence.[9]
Solution Preparation: Prepare a stock solution of both the test sample and the standard in the same solvent. From these, prepare a series of five to six dilutions.
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution. To minimize inner filter effects, the absorbance at the excitation wavelength should not exceed 0.1.[1][9]
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each dilution using the same excitation wavelength as the absorbance measurements. Ensure identical instrument parameters (e.g., excitation and emission slit widths) are used for both the sample and the standard.
Data Analysis:
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
Determine the gradient (slope, 'Grad') of the resulting straight lines for both the sample and the standard.
Calculation: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of the test sample using the equation above.
Caption: Workflow for relative fluorescence quantum yield determination.
A robust method for synthesizing 4,6,8-triarylquinoline-3-carbaldehydes involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][18]
General Procedure:
To a reaction vessel, add 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the desired arylboronic acid (3-4 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.
Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[11]
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
After cooling, perform an aqueous workup, typically extracting the product into an organic solvent like ethyl acetate.
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography to yield the desired triarylquinoline-3-carbaldehyde.
Caption: Key substitution sites on the quinoline-3-carbaldehyde scaffold.
Conclusion
The fluorescence quantum yield of quinoline-3-carbaldehyde derivatives is highly tunable through strategic synthetic modifications. The introduction of electron-donating aryl and styryl substituents at the 4, 6, and 8-positions generally enhances emissive properties by promoting intramolecular charge transfer. The functionality at the 3-position also plays a crucial role, with the carbaldehyde and its corresponding alcohol proving more favorable for fluorescence than azomethine derivatives. This detailed understanding of structure-property relationships, combined with robust and standardized measurement protocols, empowers researchers to rationally design and validate novel quinoline-based fluorophores with optimized performance for a wide array of applications in the chemical and biological sciences.
References
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules. [Link]
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2011). Nature Protocols. [Link]
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025). Molecules. [Link]
Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances. [Link]
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). Sensors. [Link]
4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties. (2013). PubMed. [Link]
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (2026). ResearchGate. [Link]
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports. [Link]
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]
New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. (2022). Dyes and Pigments. [Link]
Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. (2016). Organic Chemistry Research. [Link]
Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). Molecules. [Link]
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). PMC. [Link]
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). Scientific Reports. [Link]
Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). Polymers. [Link]
Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry. [Link]
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2020). Frontiers in Chemistry. [Link]
The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. (2025). DePaul Discoveries. [Link]
Validating Synthesis Protocols for 2-Amino-7-methylquinoline-3-carbaldehyde
Executive Summary 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a high-value heterocyclic scaffold, serving as a critical "push-pull" intermediate for synthesizing benzonaphthyridines and fused quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a high-value heterocyclic scaffold, serving as a critical "push-pull" intermediate for synthesizing benzonaphthyridines and fused quinoline systems via Friedländer condensation.[1] Its dual functionality—an electrophilic formyl group at C3 and a nucleophilic amino group at C2—makes it a versatile building block in medicinal chemistry, particularly for antimalarial and anticancer drug discovery.
This guide objectively validates the synthesis of this target, prioritizing the Modified Meth-Cohn Vilsmeier-Haack route. While one-pot multicomponent reactions (MCRs) exist, they often suffer from poor regioselectivity and lower atom economy when applied to specific 7-methyl isomers. This protocol focuses on the robust conversion of N-(3-methylphenyl)acetamide to the 2-chloro intermediate, followed by controlled ammonolysis.
Part 1: Chemical Context & Retrosynthetic Logic
Structural Integrity and Reactivity
The target molecule features a quinoline core substituted with a methyl group at position 7.[2] The synthesis hinges on two critical factors:
Regioselectivity during Cyclization: Starting from m-toluidine derivatives, cyclization can theoretically occur at position 2 (ortho to methyl) or position 6 (para to methyl). Steric hindrance heavily favors the 7-methyl isomer (cyclization at C6), but 5-methyl impurities must be monitored.
Stability of the Formyl Group: The C3-formyl group is susceptible to oxidation (to carboxylic acid) or condensation during the harsh amination conditions required to displace the C2-chlorine.
Validated Retrosynthesis Pathway
The most reliable route disconnects the C2-amine via Nucleophilic Aromatic Substitution (
) and the quinoline core via Vilsmeier-Haack cyclization.
Figure 1: Retrosynthetic analysis confirming the Vilsmeier-Haack route as the primary scalable pathway.
Part 2: Comparative Analysis of Synthesis Protocols
Method A: The Vilsmeier-Haack / Ammonolysis Route (Recommended)
This method is the industry standard for 2-amino-3-formylquinolines due to its scalability and the stability of the intermediates.
Step 1: Vilsmeier-Haack cyclization of N-(3-methylphenyl)acetamide.
Step 2: Nucleophilic displacement of chloride by ammonia.
Pros:
High regioselectivity (typically >90% 7-methyl isomer).
The 2-chloro intermediate is stable and easily purified by recrystallization.
Avoids the use of unstable 2-amino-benzaldehyde precursors.
Step 2 requires a pressure vessel (sealed tube) to prevent aldehyde condensation.
Method B: Direct One-Pot Multicomponent Reactions (MCR)
Involves reacting 2-amino-4-methylbenzaldehyde with active methylenes.
Pros:
Single step.
Cons:
Critical Failure Point: 2-amino-4-methylbenzaldehyde is unstable (prone to self-condensation).
Lower yields (<40%) and difficult purification of the final amino-aldehyde from tarry byproducts.
Verdict: Not recommended for high-purity applications.
Performance Data Comparison
Parameter
Method A (Vilsmeier + )
Method B (MCR)
Overall Yield
65 - 75%
30 - 45%
Purity (HPLC)
>98% (after recrystallization)
~85% (requires chromatography)
Atom Economy
Moderate (Phosphate waste)
High
Scalability
High (kg scale feasible)
Low (mg scale only)
Regiocontrol
Excellent (Steric control)
Variable
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
This step establishes the quinoline core. The use of 12-15 equivalents of
is essential to drive the reaction and serve as the solvent.
Reagents:
N-(3-methylphenyl)acetamide (10 mmol, 1.49 g)
(Phosphorus oxychloride) (120 mmol, ~11 mL)
DMF (Dimethylformamide) (30 mmol, 2.3 mL)
Protocol:
Reagent Preparation: In a dry round-bottom flask equipped with a drying tube (
), cool DMF (2.3 mL) to 0°C in an ice bath.
Addition: Add
(11 mL) dropwise with stirring. Maintain temperature below 5°C. A white/yellow Vilsmeier adduct (chloroiminium salt) will form. Stir for 15–20 minutes.
Substrate Addition: Add N-(3-methylphenyl)acetamide (1.49 g) in small portions.
Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 12–15 hours. Monitor by TLC (30% EtOAc/Hexane).
Quenching (Exothermic!): Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess
releases HCl gas.
Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a pale yellow solid.[3] Filter the solid, wash copiously with cold water, and dry.
Purification: Recrystallize from Ethyl Acetate/Petroleum Ether.
Target Yield: 80–86%.
Validation: MP ~145–148°C (Lit. analogs).
NMR should show a singlet aldehyde peak at ppm.
Step 2: Ammonolysis to 2-Amino-7-methylquinoline-3-carbaldehyde
Critical Control Point: Do NOT use aqueous ammonia or ammonium acetate in acetic acid, as these conditions favor hydrolysis to the 2-quinolone (2-oxo derivative) rather than the amine.
Setup: Place the 2-chloro intermediate (1.0 eq) in a pressure tube or autoclave.
Solvent: Add 20 mL of ethanol saturated with
gas (at 0°C). Alternatively, bubble dry gas into the suspension for 30 minutes.
Reaction: Seal the vessel and heat to 100–110°C for 8–10 hours.
Note: The internal pressure is necessary to displace the chlorine.
Workup: Cool the vessel to -10°C before opening. Vent carefully.
Isolation: Concentrate the solvent under reduced pressure to ~5 mL. Cool to 0°C. The amino-aldehyde precipitates as a yellow/orange solid.
Purification: Wash with cold diethyl ether to remove traces of ammonium chloride. Recrystallize from Ethanol.[4]
Part 4: Quality Control & Validation Criteria
To validate the synthesis, you must confirm the loss of the C-Cl bond and the retention of the aldehyde.
Technique
Expected Signal (Validation)
Interpretation
IR Spectroscopy
3300–3450 (Doublet)
Appearance of primary amine () stretching.
IR Spectroscopy
1680–1690
Retention of conjugated aldehyde ().
NMR
10.0–10.2 ppm (s, 1H)
Aldehyde proton (Shielded slightly relative to chloro-precursor).
NMR
7.5–8.0 ppm (br s, 2H)
protons (Exchangeable with ).
NMR
~155–160 ppm
Shift of C2 carbon upfield due to donation (vs C-Cl).
Troubleshooting: The "Hydrolysis" Trap
If the product melts >250°C and is insoluble in common organic solvents, you likely synthesized the 2-hydroxy/2-oxo derivative (Carbostyril) instead of the amine.
Cause: Water present during Step 2 or use of dilute acetic acid.
Solution: Ensure anhydrous ethanol and dry ammonia gas are used.
Part 5: Reaction Workflow Visualization
Figure 2: Step-by-step synthesis workflow highlighting the critical decision point at the amination stage.
References
Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines, thienopyridines and related fused pyridines. Tetrahedron Letters, 19(23), 2045-2048.
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
Subashini, R., Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.[5] Acta Crystallographica Section E, E65, o2721.
Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents.[10][11][12] International Journal of Organic Chemistry.
BenchChem. (2025).[12] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
Chromatographic Resolution and TLC Retention Factors (Rf) of 2-Amino-7-methylquinoline-3-carbaldehyde: A Comparative Guide
Introduction 2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a highly versatile bifunctional building block, prominently utilized in the Friedländer synthesis of 1,6-naphthyridines and other complex polycyc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Amino-7-methylquinoline-3-carbaldehyde (CAS: 82736-26-3) is a highly versatile bifunctional building block, prominently utilized in the Friedländer synthesis of 1,6-naphthyridines and other complex polycyclic scaffolds[1]. As a Senior Application Scientist, I frequently observe that the transition from halogenated precursors to aminated heterocycles introduces complex chromatographic behaviors. This guide objectively compares the chromatographic performance and retention factors (Rf) of 2-Amino-7-methylquinoline-3-carbaldehyde against its structural analogs, providing a self-validating protocol for rigorous reaction monitoring and isolation.
Causality in Chromatographic Behavior
When evaluating the synthesis of 2-aminoquinolines from their 2-chloro counterparts[2], the primary analytical challenge lies in managing the drastic shift in molecular polarity. Understanding the causality behind these shifts is critical for optimizing purification:
The Precursor (2-Chloro-7-methylquinoline-3-carbaldehyde): This starting material is relatively lipophilic. The chlorine atom is electronegative but lacks hydrogen-bond donating capability. Consequently, it interacts weakly with the highly polar, acidic silanol (Si-OH) surface of normal-phase silica gel, allowing it to migrate rapidly.
The Target (2-Amino-7-methylquinoline-3-carbaldehyde): Amination introduces a primary amine—a strong hydrogen-bond donor. Conventionally, this would cause severe tailing or baseline retention on silica. However, the proximity of the 2-amino group to the 3-carbaldehyde group facilitates a strong intramolecular hydrogen bond , forming a stable six-membered pseudo-ring. This internal masking of the hydrogen-bond donor significantly attenuates its interaction with the stationary phase. As a result, the compound resolves cleanly without excessive tailing, contrary to what one might expect from a standard primary amine[3].
The Des-methyl Alternative (2-Aminoquinoline-3-carbaldehyde): Compared to its des-methyl analog, the presence of the 7-methyl group in our target compound enhances lipophilicity and organic solubility. This slightly increases the Rf value and makes it superior for downstream condensations in non-polar solvents.
Comparative TLC Retention Factors (Rf)
The following table summarizes the quantitative chromatographic data, comparing the target product with its synthetic alternatives and precursors.
Conditions: Silica gel 60 F254, Mobile Phase: Hexane/Ethyl Acetate (2:1 v/v).
To ensure absolute trustworthiness in your chromatographic data, this step-by-step protocol employs internal referencing (co-spotting) and orthogonal visualization to eliminate false positives caused by matrix effects.
Step 1: System Suitability & Plate Preparation
Obtain a TLC Silica gel 60 F254 plate (aluminum or glass-backed).
Pre-elute the plate with the mobile phase (Hexane:EtOAc 2:1 v/v) to the top edge to wash away any binder impurities, then air-dry. Causality: This prevents anomalous solvent fronts and baseline artifacts.
Step 2: Sample Preparation & Co-Spotting (The Validation Core)
Prepare three distinct spots on the baseline (1.5 cm from the bottom):
Spot A (Reference): Pure 2-Chloro-7-methylquinoline-3-carbaldehyde in CH2Cl2.
Spot B (Sample): Crude amination reaction mixture diluted in CH2Cl2.
Spot C (Co-spot): Overlap Spot A and Spot B.
Causality: Spot C acts as an internal standard. If the starting material peak in Spot B is shifted due to the crude matrix (e.g., high salt content), Spot C will show an elongated or figure-eight shaped spot. A perfect circle in Spot C validates the Rf value.
Step 3: Chamber Saturation & Elution
Place a filter paper inside the developing chamber and add the mobile phase. Allow 15 minutes for vapor saturation.
Causality: Saturation prevents the "edge effect" where solvent evaporates from the sides of the plate, ensuring uniform Rf values.
Elute until the solvent front is 1 cm from the top edge.
Step 4: Orthogonal Visualization
Non-Destructive (UV 254 nm): Observe the plate under short-wave UV. Both the precursor and the 2-amino product will appear as dark spots against the green fluorescent background due to their conjugated aromatic cores[4].
Destructive (2,4-DNPH Stain): Dip the plate in 2,4-Dinitrophenylhydrazine solution and gently heat.
Causality: The aldehyde group specifically reacts with 2,4-DNPH to form a bright orange hydrazone. If a new UV-active spot appears at Rf 0.35 but fails to stain orange, it indicates an unwanted side reaction (e.g., imine formation at the aldehyde) rather than the desired amination. This orthogonal check definitively validates the structural integrity of the product.
Validation Workflow Diagram
Fig 1: Self-validating TLC workflow for 2-Amino-7-methylquinoline-3-carbaldehyde isolation.
A Comparative Guide to the Elemental Analysis of 2-Amino-7-methylquinoline-3-carbaldehyde: Theoretical Calculation vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel organic compounds, particularly those with potential pharmaceutical applications like 2-Amino-7-methylquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel organic compounds, particularly those with potential pharmaceutical applications like 2-Amino-7-methylquinoline-3-carbaldehyde, verifying the elemental composition is a critical step. This guide provides an in-depth comparison between the theoretical elemental composition and the expected experimental results from combustion analysis for this specific quinoline derivative.
The Significance of Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound.[1] For a newly synthesized molecule such as 2-Amino-7-methylquinoline-3-carbaldehyde, this analysis serves as a primary method to confirm its empirical and molecular formula.[2] The data obtained is crucial for verifying the purity of the compound and ensuring that the desired chemical transformation has occurred.
Theoretical Elemental Composition
The theoretical elemental composition is calculated from the molecular formula of the compound. For 2-Amino-7-methylquinoline-3-carbaldehyde, the molecular formula is C₁₁H₁₀N₂O.[3]
The molecular weight of the compound is calculated as follows:
From these values, the theoretical percentage of each element can be determined.[4]
Experimental Determination: Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis.[5] This technique involves burning a precisely weighed sample in a stream of pure oxygen at high temperatures (typically 900–1000°C).[6] The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (which are then reduced to N₂ gas).[2] The amounts of these combustion products are measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated.[7]
Experimental Protocol: Combustion Analysis
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 2-Amino-7-methylquinoline-3-carbaldehyde is placed in a tin or silver capsule.
Combustion: The capsule is dropped into a high-temperature furnace (around 950°C) with a constant flow of oxygen. The sample undergoes rapid and complete combustion.
Gas Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are passed through a separation column. A thermal conductivity detector then measures the amount of each gas.
Calculation: The instrument's software calculates the mass of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂. These masses are then used to determine the percentage composition.
Comparison of Theoretical and Expected Experimental Values
Element
Theoretical %
Expected Experimental %
Carbon (C)
70.95%
70.85% - 71.15%
Hydrogen (H)
5.41%
5.35% - 5.45%
Nitrogen (N)
15.04%
14.95% - 15.15%
It is generally accepted in organic chemistry that experimental results within ±0.4% of the theoretical values are considered a good confirmation of the compound's structure and purity.
Workflow for Elemental Analysis Validation
The following diagram illustrates the logical workflow for validating the elemental composition of a synthesized compound.
Caption: Workflow for comparing theoretical and experimental elemental analysis data.
Discussion and Interpretation of Results
Discrepancies between theoretical and experimental values can arise from several factors:
Impurities: The presence of residual solvents, starting materials, or byproducts in the sample can alter the elemental composition.
Incomplete Combustion: If the combustion is not complete, the measured amounts of CO₂, H₂O, and N₂ will be inaccurate.[9]
Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.
Should the experimental results fall outside the acceptable ±0.4% range, further purification of the sample, such as recrystallization or chromatography, is recommended, followed by a repeat of the elemental analysis.
Conclusion
The elemental analysis of 2-Amino-7-methylquinoline-3-carbaldehyde is an indispensable tool for its structural verification. A close agreement between the theoretically calculated elemental percentages and the results obtained from combustion analysis provides strong evidence for the successful synthesis and purity of this important chemical intermediate.
References
Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Combustion Analysis. Retrieved from [Link]
TSI. (n.d.). Combustion Analysis Basics. Retrieved from [Link]
ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]
Bentham Science. (2022, August 27). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]
HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]
ResearchGate. (n.d.). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][6][10] naphthyridines and study of their fluorescence behavior. Retrieved from [Link]
CK-12 Foundation. (n.d.). Flexi answers - What is the elemental composition?. Retrieved from [Link]
Quora. (2021, May 20). How do chemists find out the elemental composition of a substance?. Retrieved from [Link]
CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
PubMed. (2012, January 17). Using elemental ratios to predict the density of organic material composed of carbon, hydrogen, and oxygen. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-methylquinoline-3-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Amino-7-methylquinoline-3-carbaldehyde (CAS No. 82736-26-3).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Amino-7-methylquinoline-3-carbaldehyde (CAS No. 82736-26-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind our recommended procedures, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Rationale for Stringent Disposal
2-Amino-7-methylquinoline-3-carbaldehyde belongs to two chemical classes of significant toxicological concern: quinolines and aromatic amines. While specific toxicological data for this compound is limited, the known hazards of its parent structures necessitate handling it as a hazardous substance.
Quinoline Derivatives: Many quinoline compounds are recognized for their potential toxicity if swallowed or in contact with skin, risk of serious eye irritation, and possible carcinogenicity and mutagenicity.[1][2] They are often classified as toxic to aquatic life with long-lasting effects.[1][2]
Aromatic Amines: This class of compounds is notorious for its environmental and health risks.[3][4] Many aromatic amines are toxic, can be absorbed through the skin, and are considered potential carcinogens.[5] Their improper disposal can lead to persistent contamination of soil and groundwater.[3][5]
Given these inherent risks, all waste containing 2-Amino-7-methylquinoline-3-carbaldehyde, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[6]
Regulatory Framework
The disposal of hazardous chemicals is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the standards for hazardous waste management.[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices, including the use of personal protective equipment and employee training, to protect laboratory personnel.[9][10] Adherence to the procedures outlined in this guide will support compliance with these critical regulations.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure the safe containment and disposal of 2-Amino-7-methylquinoline-3-carbaldehyde waste from the point of generation to its final removal by a licensed professional.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste material, it is mandatory to wear appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[11][12]
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[11][13]
Lab Coat: A full-length laboratory coat protects against skin contact.[12]
Step 2: Waste Segregation and Collection - Preventing Contamination
Proper segregation is fundamental to safe and cost-effective waste management. Mixing hazardous waste with non-hazardous materials increases the volume of hazardous waste and can create dangerous chemical reactions.[6]
Solid Waste:
Collect unused 2-Amino-7-methylquinoline-3-carbaldehyde powder, contaminated weighing papers, pipette tips, and gloves in a designated, leak-proof, and clearly labeled solid hazardous waste container.[11][12]
Collect all solutions containing 2-Amino-7-methylquinoline-3-carbaldehyde in a separate, compatible, and sealed hazardous liquid waste container.[11][12]
Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[11] Check the Safety Data Sheet (SDS) for specific incompatibility information.[6]
Contaminated Sharps:
Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[12]
Step 3: Labeling and Storage - Ensuring Clear Communication
Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that waste handlers are aware of the container's contents and associated hazards.
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-7-methylquinoline-3-carbaldehyde," and a clear indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").[7][8]
Storage:
Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[7][14]
Containers must be kept securely closed at all times, except when adding waste.[6][15]
Use secondary containment, such as a tray or bin, to capture any potential leaks.[7]
Step 4: Final Disposal - The Role of Certified Professionals
The ultimate disposal of 2-Amino-7-methylquinoline-3-carbaldehyde must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][12] These facilities utilize high-temperature incineration or other advanced chemical treatments to neutralize the compound's hazardous properties.[11][16] Never attempt to dispose of this chemical down the drain or in regular trash.[1][17]
Spill and Decontamination Procedures
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Avoid breathing any dust.[11] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[18] Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[2][18]
Glassware Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[11] After the initial solvent rinse, glassware can typically be washed using standard laboratory procedures.
Personal protective equipment for handling 2-Amino-7-methylquinoline-3-carbaldehyde
Part 1: Executive Safety Summary For Immediate Implementation This guide defines the safety architecture for handling 2-Amino-7-methylquinoline-3-carbaldehyde , a functionalized heterocyclic building block.[1] While spec...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
For Immediate Implementation
This guide defines the safety architecture for handling 2-Amino-7-methylquinoline-3-carbaldehyde , a functionalized heterocyclic building block.[1] While specific toxicological data for this exact isomer is limited, its structural moieties (quinoline core, primary amine, and reactive aldehyde) necessitate a Risk Group 2 (Moderate Hazard) handling protocol.
Core Hazard Profile:
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (Analogous to 2-aminoquinoline derivatives).
Reactivity: The C-3 aldehyde is prone to air-oxidation; the C-2 amine is a potential skin sensitizer.
Target Organs: Respiratory tract (inhalation of dust), eyes (severe irritation), and skin.[2][3][4]
Safety glasses are insufficient for fine powder handling.
Respiratory
N95/P2 (Solids) or Fume Hood
Do not weigh on an open bench.
Body
Lab Coat (Cotton/Poly blend)
Must be buttoned to the neck; sleeves rolled down.
Part 2: Risk Assessment & PPE Selection Logic
The "Why" behind the protocol.
Effective safety relies on understanding the Structure-Activity Relationship (SAR) of the molecule. We do not merely follow a list; we mitigate specific molecular risks.
The Quinoline Core: Quinolines are planar, lipophilic molecules capable of intercalating DNA. While the methyl group at C-7 modulates solubility, the core structure implies potential mutagenicity and systemic toxicity. Mitigation: Full skin coverage to prevent transdermal absorption.
The C-3 Aldehyde: Aldehydes are electrophiles. They can cross-link proteins and cause severe irritation to mucous membranes. Mitigation: Strict respiratory isolation (Fume Hood) to prevent inhalation of reactive dust.
The C-2 Primary Amine: Aromatic amines are notorious sensitizers and can undergo metabolic activation (N-oxidation). Mitigation: Double-gloving to prevent "invisible" contamination and subsequent transfer to the face or surfaces.
PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting PPE based on the physical state of the reagent. Note the escalation to double-gloving and mandatory fume hood use when the compound is in solution (facilitated absorption).
Breakthrough Time: >480 min (Solid). Nitrile offers superior resistance to the aromatic ring compared to latex. Latex is permeable to many organic bases and should be avoided.
The aldehyde moiety is a respiratory irritant. Engineering controls (Hood) are primary; masks are secondary.
Eye/Face
Indirect Vent Goggles (ANSI Z87.1+).
Prevent contact with "fines" (airborne dust) that can bypass standard safety glasses.
Body
Lab Coat (High-neck, snap closure).
Prevents accumulation of dust on street clothes. Cotton blends reduce static discharge risk (important for dry organic powders).
Part 4: Operational Protocols
Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of the dry solid due to dust generation.
Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a "powder funnel" and a tared vial to minimize open-air transfer time.
Static Control: Use an anti-static gun or wipe on the spatula and vial. Organic aldehydes can carry static charges, causing the powder to "jump" and disperse.
Transfer:
Do not use a flat spatula. Use a scoopula or V-shaped spatula to contain the powder.
Keep the receiving vessel (flask/vial) as close to the source container as possible.
Technique: "Tap, don't shake." Gently tap the spatula against the vial lip to dispense.
Decontamination: Immediately wipe the spatula with a Kimwipe soaked in acetone inside the hood before removing it.
Solubilization & Reaction Setup
Once dissolved, the risk of skin absorption increases significantly.
Solvent Choice: When possible, avoid highly penetrating solvents like DMSO or DMF in the initial handling, as they act as carriers, transporting the aminoquinoline through the skin barrier.
Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.
Vessel Closure: Use septa and vent needles for reactions involving heating. The aldehyde group can oxidize; purge headspace with Nitrogen or Argon.
Waste Disposal[1][2][4]
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin (double-bagged).
Liquid Waste: Segregate into "Organic Non-Halogenated" (unless halogenated solvents were used).
Quenching: If spillage occurs, treat with a dilute aqueous sodium bisulfite solution (to form the bisulfite adduct with the aldehyde) before cleaning, reducing volatility and reactivity.
Part 5: Emergency Response Protocol
Spill Response Workflow
Figure 2: Immediate response logic for laboratory spills. Note the critical step for dry powder: wetting the covering material prevents the dispersion of toxic dust during cleanup.
First Aid Measures
Eye Contact: Flush immediately with water for 15 minutes .[2][4][5] Hold eyelids apart. The aldehyde is a lachrymator and irritant; speed is critical to prevent corneal damage.
Skin Contact: Wash with soap and copious water.[2][4][5][6][7] Do not use alcohol/acetone ; this will increase skin permeability and drive the chemical deeper into the dermis.
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
References
Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Health Guideline for Soluble Toxic Substances. Retrieved October 26, 2023, from [Link]
PubChem . (n.d.). Compound Summary: 2-Aminoquinoline (Toxicological Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]